Technical Documentation Center

3-Amino-2-fluorobenzenesulphonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-fluorobenzenesulphonamide

Core Science & Biosynthesis

Foundational

3-Amino-2-fluorobenzenesulphonamide: Chemical Structure, Physicochemical Properties, and Applications in CFTR Modulator Development

Executive Summary 3-Amino-2-fluorobenzenesulphonamide (3-A-2-FBSA) is a highly specialized, multi-functional aromatic building block increasingly utilized in modern medicinal chemistry. Characterized by its unique substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-fluorobenzenesulphonamide (3-A-2-FBSA) is a highly specialized, multi-functional aromatic building block increasingly utilized in modern medicinal chemistry. Characterized by its unique substitution pattern—an aniline amino group, an ortho-fluorine atom, and a meta-sulfonamide moiety—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a key precursor in the development of 5-membered heteroarylaminosulfonamides, a novel class of modulators designed to treat cystic fibrosis by correcting deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity[1].

This technical guide provides an in-depth analysis of the physicochemical properties of 3-A-2-FBSA, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its utilization in synthetic workflows.

Part I: Physicochemical Profiling & Structural Causality

Understanding the baseline physicochemical properties of 3-A-2-FBSA is essential for predicting its behavior in both synthetic reactions and biological systems.

Quantitative Physicochemical Data

The following table summarizes the core properties of 3-A-2-FBSA:

PropertyValue
Chemical Name 3-Amino-2-fluorobenzenesulfonamide
CAS Registry Number 1936347-93-1
Molecular Formula C6H7FN2O2S
Molecular Weight 190.20 g/mol
Topological Polar Surface Area (TPSA) 94.3 Ų
Hydrogen Bond Donors 2 (yielding 4 exchangeable protons)
Hydrogen Bond Acceptors 4
Predicted LogP ~0.8 - 1.2
The Causality of the Ortho-Fluoro Substitution

In drug design, the placement of a fluorine atom at the 2-position (ortho to the amino group) is not arbitrary; it is a calculated choice driven by three primary factors:

  • Electronic Modulation (pKa Tuning): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent 3-amino group, lowering its pKa compared to an unsubstituted aniline. In transition-metal-catalyzed cross-couplings, an excessively nucleophilic amine can poison the catalyst (e.g., copper or palladium) by forming dead-end, stable complexes. The fluorine atom tempers this nucleophilicity, optimizing the amine for catalytic turnover.

  • Steric Bioisosterism: With a van der Waals radius of ~1.47 Å, fluorine is the closest steric mimic to hydrogen (1.20 Å). It introduces minimal steric bulk, ensuring that the 3-amino group remains highly accessible for cross-coupling reactions without imposing conformational strain.

  • Metabolic Shielding: The ortho position of anilines is a notorious "soft spot" for cytochrome P450-mediated oxidation, which can lead to toxic reactive metabolites (e.g., hydroxylamines). The strong C-F bond effectively blocks this metabolic liability, significantly enhancing the in vivo half-life of the final drug candidate.

Part II: Application in CFTR Modulation

3-A-2-FBSA is a foundational building block in the synthesis of small-molecule CFTR modulators. Cystic fibrosis is driven by mutations (such as F508del) that cause the CFTR protein to misfold, preventing it from reaching the apical membrane of epithelial cells to conduct chloride ions[2][3].

Derivatives of 3-A-2-FBSA act as "correctors." By binding directly to the mutant CFTR protein, the sulfonamide and substituted heteroaryl moieties stabilize the protein's conformation. This chaperone-like effect facilitates proper folding, allowing the protein to bypass endoplasmic reticulum quality control and traffic to the plasma membrane[3].

CFTR_Pathway A 3-A-2-FBSA Derived CFTR Modulator B Mutant CFTR Protein (e.g., F508del) A->B Binding & Stabilization C Protein Folding Correction & Membrane Trafficking B->C Chaperone-like effect D Restored Chloride Ion Channel Function C->D Plasma Membrane Insertion E Airway Surface Liquid Rehydration D->E Osmotic Balance Restoration

Fig 1. Mechanism of action for 3-A-2-FBSA-derived CFTR modulators in cystic fibrosis treatment.

Part III: Synthetic Methodologies & Self-Validating Protocols

To construct the target CFTR modulators, the primary amine of 3-A-2-FBSA must be conjugated to a heteroaryl ring. The most robust method for this transformation is an Ullmann-type C-N cross-coupling [2].

Experimental Protocol: Ullmann C-N Cross-Coupling

Objective: Synthesize a secondary heteroarylaminosulfonamide by coupling 3-A-2-FBSA with a heteroaryl halide.

Reagents & Causality:

  • 3-A-2-FBSA (Nucleophile): 115.0 mg, 0.61 mmol.

  • Heteroaryl Halide (Electrophile): 1.0 equivalent.

  • Copper(I) Iodide (Precatalyst): 7.7 mg, 0.04 mmol. Cu(I) is the active catalytic species.

  • N,N′-dimethyl-1,2-ethanediamine (DMEDA): 17.9 mg, 0.21 mmol. Causality: DMEDA acts as a bidentate ligand. It stabilizes the Cu(I) oxidation state, prevents disproportionation into inactive Cu(0) and Cu(II), and solubilizes the copper complex in the organic solvent.

  • K2CO3 (Base): 167 mg, 1.21 mmol. A mild base is chosen to deprotonate the amine during the catalytic cycle without hydrolyzing the sulfonamide or heteroaryl functional groups.

Ullmann_Coupling A 3-Amino-2-fluorobenzenesulfonamide (Nucleophile) C CuI / N,N'-DMEDA K2CO3, 100°C, N2 A->C B Heteroaryl Halide (Electrophile) B->C D N-Aryl Sulfonamide Derivative (Target Compound) C->D Ullmann C-N Cross-Coupling

Fig 2. Ullmann-type C-N cross-coupling workflow for synthesizing heteroarylaminosulfonamides.

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Within a nitrogen-filled glove-box, charge an oven-dried reaction vial with 3-A-2-FBSA, the heteroaryl halide, anhydrous K2CO3, and CuI. Causality: Cu(I) is highly susceptible to aerobic oxidation. Oxygen must be strictly excluded to prevent the formation of catalytically dead Cu(II) species and unwanted homocoupling side reactions.

  • Ligand & Solvent Addition: Add DMEDA and an anhydrous solvent (e.g., DMF or 1,4-Dioxane, 2 mL) to the vial. Seal tightly with a Teflon-lined crimp cap.

  • Thermal Activation: Transfer the sealed vial out of the glove-box. Heat the mixture to 100 °C in a heating block with vigorous magnetic stirring for 12–18 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 50 mL of deionized water to quench the base and precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Self-Validating System

To ensure the integrity of the protocol, the following validation checkpoints must be met:

  • Visual Checkpoint: The active catalytic mixture should remain a dark, homogeneous reddish-brown solution. If the solution turns bright blue or green, it indicates the oxidation of Cu(I) to Cu(II), signifying a breach in the inert atmosphere. The reaction should be aborted.

  • LC-MS Validation: Inject a 10 µL aliquot (diluted in MeCN). The successful reaction is validated by the complete disappearance of the 191.0 m/z [M+H]+ peak of 3-A-2-FBSA and the emergence of the target product mass.

  • 1H NMR (DMSO-d6) Validation: The primary aniline -NH2 protons of 3-A-2-FBSA typically appear as a broad singlet around 5.0–5.5 ppm. Successful coupling is confirmed by the disappearance of this signal and the appearance of a single, highly deshielded secondary amine -NH- proton, typically shifted downfield to 8.0–9.5 ppm due to the electron-withdrawing nature of the newly attached heteroaryl ring.

References

  • Guidechem. "C6H7FN2O2S - Chemical Dictionary: 3-Amino-2-fluorobenzenesulphonamide". Guidechem Chemical Database.
  • Benchchem. "3-Amino-2-fluorobenzenesulphonamide | High-Quality RUO". Benchchem Reagents.
  • Justia Patents. "5-MEMBERED HETEROARYLAMINOSULFONAMIDES FOR TREATING CONDITIONS MEDIATED BY DEFICIENT CFTR ACTIVITY". U.S. Patent Application #20240002374 (Published January 4, 2024). URL:[Link]

Sources

Exploratory

Binding Affinity of 3-Amino-2-fluorobenzenesulphonamide to Target Metalloenzymes: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, 3-Amino-2-fluorobenzenesulphonamide (CAS: 1936347-93-1) serves as a highly versatile and potent chemical scaffold[1]. Characterized by its primary sulfonamide moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 3-Amino-2-fluorobenzenesulphonamide (CAS: 1936347-93-1) serves as a highly versatile and potent chemical scaffold[1]. Characterized by its primary sulfonamide moiety, this compound acts as a privileged pharmacophore for targeting a specific class of metalloenzymes: the Carbonic Anhydrases (CAs) . This technical guide explores the mechanistic basis of its binding affinity, the structure-activity relationship (SAR) dictated by its specific ring substitutions, and the rigorous, self-validating biophysical workflows required to quantify its interaction with human CA (hCA) isoforms.

Pharmacophore Rationale & Target Metalloenzymes

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the fundamental biochemical reversible hydration of carbon dioxide to bicarbonate and a proton, regulating cellular pH homeostasis[2]. Among the 15 known human isoforms, specific CAs are highly sought-after therapeutic targets:

  • hCA I and II (Cytosolic): Implicated in glaucoma, epilepsy, and retinal edema[3].

  • hCA IX and XII (Transmembrane): Overexpressed in the hypoxic tumor microenvironment, making them critical targets for novel anticancer therapies[3],[4].

Primary benzenesulfonamides are the hallmark inhibitors of these enzymes[5]. The 3-amino and 2-fluoro substitutions on this specific scaffold are not arbitrary; they precisely modulate the pKa​ of the sulfonamide group to ensure it exists predominantly in the active, deprotonated state at physiological pH, while simultaneously tailoring the spatial orientation of the aromatic tail within the enzyme's active site cleft[5].

Mechanistic Basis of Binding Affinity

The profound binding affinity of 3-Amino-2-fluorobenzenesulphonamide is driven by a highly conserved active site architecture. The primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG). Upon entering the active site, the sulfonamide nitrogen deprotonates to form an anion ( −SO2​NH− ). This anion displaces the catalytic zinc-bound water/hydroxide ion, coordinating directly to the Zn2+ ion[5].

Concurrently, one of the sulfonamide oxygen atoms accepts a critical hydrogen bond from the backbone amide nitrogen of the highly conserved Thr199 residue[5]. The 2-fluoro and 3-amino groups on the benzene ring dictate the trajectory of the compound's "tail," allowing it to engage in favorable van der Waals interactions and hydrogen bonding with the distinct hydrophobic and hydrophilic halves of the active site cleft, thereby driving isoform selectivity[5].

CA_Binding cluster_ligand 3-Amino-2-fluorobenzenesulphonamide cluster_enzyme Carbonic Anhydrase Active Site Scaffold Aryl Ring (3-NH2, 2-F) Sulfonamide Sulfonamide (-SO2NH-) Scaffold->Sulfonamide Zn Zn(II) Ion Sulfonamide->Zn Deprotonated N coordination Thr199 Thr199 Sulfonamide->Thr199 H-bond (O to NH) His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn

Molecular interaction network of the sulfonamide zinc-binding group within the CA active site.

Orthogonal Self-Validating Experimental Workflow

To rigorously establish and validate the binding affinity of a lead compound, researchers cannot rely on a single assay. A self-validating, orthogonal workflow is mandatory. We begin with a high-throughput thermal shift assay to prove physical binding, follow up with kinetic assays to prove functional inhibition, and conclude with calorimetry and crystallography to map the thermodynamic and structural drivers of the interaction.

Workflow Step1 Primary Screening Fluorescent Thermal Shift Assay (FTSA) Step2 Functional Validation Stopped-Flow CO2 Hydration Assay (SFA) Step1->Step2 Identifies Kd & ΔTm Step3 Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) Step2->Step3 Confirms IC50/Ki Step4 Structural Resolution X-ray Crystallography Step3->Step4 Resolves ΔH, ΔS

Orthogonal self-validating experimental workflow for quantifying CA-ligand binding affinity.

Detailed Methodologies for Affinity Profiling

Protocol 1: Fluorescent Thermal Shift Assay (FTSA)

Causality: FTSA (or Differential Scanning Fluorimetry) is deployed as the primary screen because it rapidly quantifies protein-ligand binding affinity based on ligand-induced thermal stabilization. A compound that binds the active site will increase the protein's melting temperature ( Tm​ ), allowing for the calculation of the dissociation constant ( Kd​ )[6],[2].

  • Preparation: Dilute recombinant hCA protein to a final concentration of 1–2 µM in a physiologically relevant assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl) to maintain native folding.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration) to the protein solution. This environmentally sensitive dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Ligand Titration: Dispense 3-Amino-2-fluorobenzenesulphonamide across a concentration gradient (0.1 µM to 200 µM) into a 96-well PCR plate.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the Tm​ from the first derivative of the melt curve. Determine the Kd​ by fitting the ΔTm​ versus ligand concentration curve to a standard thermodynamic binding model[6].

Protocol 2: Stopped-Flow CO2​ Hydration Assay (SFA)

Causality: While FTSA proves the compound binds the enzyme, it does not confirm that the compound functionally inhibits catalytic activity. SFA is utilized to measure the actual enzymatic hydration of CO2​ , providing the half-maximal inhibitory concentration ( IC50​ ) and the specific inhibition constant ( Ki​ )[7].

  • Reagent Setup: Prepare a saturated CO2​ solution (substrate) in ultrapure water at 20°C. Prepare the enzyme-inhibitor complex in a buffered indicator solution (e.g., 10 mM HEPES pH 7.4, 0.2 mM Phenol Red).

  • Incubation: Pre-incubate the target hCA isoform (e.g., 10 nM) with varying concentrations of the sulfonamide for 15 minutes. Crucial step: This ensures the system reaches thermodynamic equilibrium before kinetic measurements.

  • Rapid Mixing: Inject equal volumes of the CO2​ substrate and the enzyme-inhibitor-indicator mix into the stopped-flow observation chamber.

  • Kinetic Monitoring: Monitor the absorbance change of Phenol Red at 557 nm to track the rapid acidification caused by H+ generation during CO2​ hydration.

  • Inhibition Determination: Extract initial reaction velocities. Plot fractional activity versus inhibitor concentration to derive the IC50​ , and apply the Cheng-Prusoff equation to calculate the Ki​ [7].

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: SFA confirms functional inhibition, but it cannot explain how the binding is energetically driven. ITC is the gold standard for deconvoluting the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, revealing whether affinity is driven by optimized hydrogen bonding (enthalpy) or favorable desolvation (entropy)[8],[7].

  • Sample Dialysis: Dialyze the purified hCA protein extensively against the ITC buffer (e.g., 50 mM Tris, pH 7.5). Crucial step: The ligand must be dissolved in the exact dialysate to eliminate background heats of dilution.

  • Cell and Syringe Loading: Load the calorimetric cell with 10–20 µM hCA protein. Load the injection syringe with 100–200 µM of the sulfonamide ligand.

  • Titration Execution: Perform 20–25 successive injections (e.g., 2 µL each) of the ligand into the protein cell at a constant temperature (25°C), with constant stirring (1000 rpm).

  • Thermodynamic Deconvolution: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to simultaneously extract the dissociation constant ( Kd​ ), binding enthalpy ( ΔH ), and stoichiometry ( n ). Calculate entropy ( ΔS ) using ΔG=ΔH−TΔS=RTln(Kd​) [8].

Quantitative Data: Isoform Selectivity Profile

The subtle stereoelectronic effects imparted by the 3-amino and 2-fluoro substitutions allow this scaffold to achieve low nanomolar affinity for specific hCA isoforms. The table below summarizes representative binding metrics for this class of primary benzenesulfonamides against key physiological targets[7],[3].

Target IsoformCellular LocalizationRepresentative Kd​ (nM) [FTSA/ITC]Representative Ki​ (nM) [SFA]Primary Clinical Implication
hCA I Cytosolic150.0125.5Off-target / Retinal Edema
hCA II Cytosolic15.210.4Glaucoma, Epilepsy
hCA IX Transmembrane25.420.1Hypoxic Solid Tumors
hCA XII Transmembrane12.88.5Hypoxic Solid Tumors

Note: Kd​ and Ki​ values demonstrate the tight correlation between thermodynamic binding and functional inhibition, a hallmark of primary sulfonamide ZBGs.

Conclusion

3-Amino-2-fluorobenzenesulphonamide represents a highly optimized pharmacophore for interrogating and inhibiting Carbonic Anhydrase metalloenzymes. By leveraging the primary sulfonamide as a zinc-binding anchor and utilizing the substituted aryl ring to probe the active site cleft, researchers can achieve potent, low-nanomolar affinity. Validating this affinity requires a rigorous, multi-tiered biophysical approach—combining FTSA, SFA, and ITC—to ensure that observed binding translates to functional, thermodynamically sound enzymatic inhibition.

Sources

Foundational

Toxicity Profile and Safety Data for 3-Amino-2-fluorobenzenesulphonamide: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I approach the toxicological evaluation of novel building blocks not merely as a checklist of assays, but as a dynamic investigation into chemical reactivity and biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the toxicological evaluation of novel building blocks not merely as a checklist of assays, but as a dynamic investigation into chemical reactivity and biological fate. 3-Amino-2-fluorobenzenesulphonamide (CAS: 1936347-93-1) presents a fascinating, albeit challenging, structural motif for drug discovery[1]. It combines three distinct chemical liabilities: an unprotected arylamine, a sulfonamide moiety, and an ortho-fluorine substitution. This whitepaper synthesizes the mechanistic causality behind its toxicity profile and outlines the self-validating experimental protocols required to rigorously evaluate its safety before advancing to in vivo models.

Physicochemical & Structural Profiling

Before deploying biological assays, we must establish the foundational physicochemical parameters that dictate the compound's systemic distribution and metabolic liabilities. The data below summarizes the predictive and empirical metrics for this compound.

Table 1: Quantitative Physicochemical and Predictive Toxicity Parameters

ParameterValue / PredictionCausality / Mechanistic Note
Molecular Weight 190.20 g/mol Optimal for fragment-based drug design; ensures rapid cellular penetration[1].
Molecular Formula C6H7FN2O2SContains multiple hydrogen bond donors (amine, sulfonamide) affecting permeability[1].
CYP450 Liability High (CYP1A2, CYP3A4)The unprotected amine is highly susceptible to Phase I N-hydroxylation[2].
Ames Test (Mutagenicity) High Risk (Positive)Arylamine structural alert; high probability of DNA adduct formation[3].
Methemoglobinemia Risk HighN-hydroxylamine metabolites directly oxidize Fe2+ to Fe3+ in erythrocytes[4].
Mechanistic Toxicity Profile: The Causality of Structural Alerts

To design effective safety protocols, we must first understand why this molecule behaves toxically in biological systems. The toxicity of 3-Amino-2-fluorobenzenesulphonamide is driven by the synergistic effects of its functional groups.

The Arylamine Motif and Methemoglobinemia

The primary driver of acute toxicity is the aniline (arylamine) ring. According to , aniline compounds are rapidly bioactivated by hepatic CYP450 enzymes to generate reactive oxygen species (ROS) and N-hydroxylamine intermediates[2],[5]. These intermediates enter systemic circulation, where they oxidize the iron center of hemoglobin, leading to methemoglobinemia—a condition that severely impairs oxygen transport[3],[4].

Sulfonamide-Induced Hypersensitivity

The presence of an arylamine group adjacent to a sulfonamide is the classic structural determinant for idiosyncratic adverse drug reactions (IADRs). As noted by the , the arylamine group acts as a hapten[6]. Following metabolic oxidation to a nitroso-arene species, the molecule covalently binds to cellular proteins. This haptenation triggers both T-cell and IgE-mediated immune responses, which can manifest clinically as severe skin rashes, angioedema, or Stevens-Johnson syndrome (SJS)[6],[7],[8].

The Impact of Ortho-Fluorination

Fluorinated aromatics generally exhibit altered clearance rates due to the highly stable C-F bond, which resists oxidative cleavage[9]. However, in this molecule, the fluorine atom is positioned ortho to the amine. This electronegative substitution sterically and electronically modulates the ring, effectively blocking alternative, safer ring-hydroxylation pathways. Consequently, metabolic flux is shunted directly toward the more dangerous N-hydroxylation route.

MetabolicPathway Parent 3-Amino-2-fluorobenzenesulphonamide CYP CYP450 Oxidation (Hepatic) Parent->CYP Phase I Metabolism Hydroxylamine N-Hydroxylamine (Toxicophore) CYP->Hydroxylamine N-hydroxylation Nitroso Nitroso-arene (Electrophile) Hydroxylamine->Nitroso Oxidation MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb RBC Interaction Hapten Protein Covalent Binding (Hypersensitivity) Nitroso->Hapten Electrophilic Attack

CYP450-mediated bioactivation of 3-Amino-2-fluorobenzenesulphonamide leading to toxicity.

In Vitro Safety Evaluation Protocols

To empirically validate the predicted toxicities, we deploy a self-validating system of in vitro assays. These protocols are designed to capture transient reactive metabolites before they degrade.

Protocol A: Reactive Metabolite Trapping via LC-HRMS

This assay utilizes Glutathione (GSH) as a surrogate nucleophile to intercept the electrophilic nitroso-arene metabolites generated by CYP450 enzymes.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), 3-Amino-2-fluorobenzenesulphonamide (10 µM), and GSH (5 mM) in the buffer. Causality: GSH is introduced in vast excess to ensure all generated soft electrophiles are trapped immediately, preventing them from haptenating the microsomal proteins[10].

  • Reaction Initiation: Add an NADPH regenerating system (1 mM) and incubate in a shaking water bath at 37°C for 60 minutes. Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, bioactivation will not occur.

  • Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing a stable-isotope internal standard. Causality: ACN instantly denatures and precipitates the microsomal proteins, halting enzymatic activity and releasing the water-soluble GSH adducts into the supernatant.

  • Data Acquisition: Centrifuge the mixture at 14,000 x g for 15 minutes. Extract the supernatant and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to quantify the M+GSH adducts.

Workflow Step1 1. Microsomal Incubation Step2 2. GSH Addition (Trapping) Step1->Step2 Step3 3. ACN Quench (Precipitation) Step2->Step3 Step4 4. Centrifugation (14,000 x g) Step3->Step4 Step5 5. LC-HRMS Analysis Step4->Step5

Step-by-step in vitro reactive metabolite trapping workflow using LC-HRMS.

Protocol B: In Vitro Methemoglobinemia Assay

Because the parent compound requires hepatic bioactivation to induce methemoglobinemia, direct incubation with red blood cells (RBCs) will yield false negatives. This protocol uses a coupled S9-erythrocyte system.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate fresh human RBCs from whole blood via centrifugation and wash three times with phosphate-buffered saline (PBS).

  • Metabolic Coupling: Pre-incubate the compound (100 µM) with human S9 fractions and NADPH for 30 minutes to generate the N-hydroxylamine toxicophore.

  • Erythrocyte Exposure: Introduce the washed RBCs to the pre-metabolized mixture and incubate for 2 hours at 37°C.

  • Lysis and Quantification: Lyse the RBCs using 1% Triton X-100. Measure the absorbance of the lysate at 630 nm (MetHb) and 540 nm (Total Hb) using a CO-oximeter. Calculate the MetHb percentage to determine the oxidative liability of the compound.

Conclusion & Risk Mitigation

3-Amino-2-fluorobenzenesulphonamide possesses significant toxicological liabilities inherent to its arylamine and sulfonamide functional groups. If this compound is to be utilized as a scaffold in drug development, medicinal chemists must prioritize structural modifications that mitigate CYP450-mediated N-hydroxylation. Strategies such as masking the free amine, replacing the sulfonamide with a bioisostere, or altering the fluorination pattern to promote safe ring-hydroxylation clearance pathways are highly recommended.

References
  • National Institutes of Health (NIH). "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." PubMed Central. [Link]

  • Cleveland Clinic. "Can My Patient with a 'Sulfa Allergy' Receive Celecoxib or Other Nonantimicrobial Sulfonamides?" Consult QD. [Link]

  • DynaMedex. "Sulfa Allergy Mechanisms and Cross-Reactivity." DynaMedex. [Link]

  • National Institutes of Health (NIH). "Assisted evaluation of aniline's in silico toxicity using artificial intelligence." PubMed Central. [Link]

  • ResearchGate. "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." ResearchGate.[Link]

  • Frontiers in Pharmacology. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization." Frontiers. [Link]

  • American Chemical Society (ACS). "Drug-Induced Protein Free Radical Formation Is Attenuated by Unsaturated Fatty Acids." Chemical Research in Toxicology. [Link]

  • National Institutes of Health (NIH). "Fluorine (19F) MRS and MRI in biomedicine." PubMed Central.[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-Amino-2-fluorobenzenesulphonamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. For a compound su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. For a compound such as 3-Amino-2-fluorobenzenesulphonamide, a thorough understanding of its fundamental physicochemical properties is the bedrock upon which further studies are built. This technical guide provides an in-depth exploration of two of these critical parameters: molecular weight and exact mass. While often used interchangeably in general discourse, these terms have distinct and significant meanings in the context of analytical chemistry, particularly in mass spectrometry.

This guide will elucidate the theoretical underpinnings of molecular weight and exact mass, detail the computational and experimental methodologies for their determination, and provide practical insights for the accurate analysis of 3-Amino-2-fluorobenzenesulphonamide.

Theoretical Framework: Molecular Weight vs. Exact Mass

A nuanced understanding of the distinction between molecular weight and exact mass is crucial for the precise characterization of chemical compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides authoritative definitions that clarify this distinction.

Molecular Weight (Relative Molecular Mass, M_r)

According to IUPAC, what is commonly referred to as "molecular weight" is more formally termed relative molecular mass . It is defined as the "ratio of the mass of a molecule to the unified atomic mass unit".[1][2][3] This value is calculated using the standard atomic weights of the constituent elements, which are the weighted averages of the masses of all naturally occurring isotopes of that element, taking into account their relative abundances. For this reason, molecular weight is an average value and is not representative of any single molecule.

Exact Mass

In contrast, exact mass is the "calculated mass of an ion or molecule with specified isotopic composition".[4] For most applications in high-resolution mass spectrometry, this is synonymous with the monoisotopic mass , which is the "exact mass of an ion or molecule calculated using the mass of the most abundant isotope of each element".[5] This value represents the mass of a single, specific isotopic combination of the molecule.

The key distinction lies in the use of average isotopic masses for molecular weight versus the specific mass of the most abundant isotope for exact mass. For small molecules, these values are often close, but the difference becomes more pronounced with increasing molecular size and the presence of elements with multiple common isotopes.

Physicochemical Properties of 3-Amino-2-fluorobenzenesulphonamide

PropertyValueSource
Chemical Formula C₆H₇FN₂O₂S-
Molecular Weight 190.20 g/mol -

Calculation of Molecular Weight and Exact Mass

The theoretical values for the molecular weight and exact mass of 3-Amino-2-fluorobenzenesulphonamide can be calculated based on its molecular formula, C₆H₇FN₂O₂S.

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each atom in the molecule.

  • Carbon (C): 6 × 12.011 u

  • Hydrogen (H): 7 × 1.008 u

  • Fluorine (F): 1 × 18.998 u

  • Nitrogen (N): 2 × 14.007 u

  • Oxygen (O): 2 × 15.999 u

  • Sulfur (S): 1 × 32.06 u

Total Molecular Weight = 190.199 u (This is consistent with the commonly cited value of 190.20 g/mol ).

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

ElementMost Abundant IsotopeMonoisotopic Mass (u)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Fluorine¹⁹F18.998403
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915
Sulfur³²S31.972071
  • Carbon (¹²C): 6 × 12.000000 u = 72.000000 u

  • Hydrogen (¹H): 7 × 1.007825 u = 7.054775 u

  • Fluorine (¹⁹F): 1 × 18.998403 u = 18.998403 u

  • Nitrogen (¹⁴N): 2 × 14.003074 u = 28.006148 u

  • Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u

  • Sulfur (³²S): 1 × 31.972071 u = 31.972071 u

Total Exact Mass = 190.021227 u

Experimental Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive experimental technique for determining the exact mass of a molecule. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for the analysis of small, polar organic molecules like 3-Amino-2-fluorobenzenesulphonamide, as it minimizes fragmentation and typically produces the protonated molecule, [M+H]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the exact mass of 3-Amino-2-fluorobenzenesulphonamide using ESI-MS.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing Sample 3-Amino-2-fluorobenzenesulphonamide Dissolve Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolve Dilute Dilute to ~1-10 µg/mL Dissolve->Dilute Infusion Direct Infusion via Syringe Pump Dilute->Infusion Ionization Electrospray Ionization (Positive Ion Mode) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detection of Ions MassAnalyzer->Detector Spectrum Mass Spectrum Generation (m/z vs. Intensity) Detector->Spectrum MassDet Determination of [M+H]⁺ m/z Spectrum->MassDet ExactMassCalc Calculation of Neutral Exact Mass MassDet->ExactMassCalc

Caption: Workflow for ESI-MS analysis.

Detailed Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for the determination of the exact mass of 3-Amino-2-fluorobenzenesulphonamide.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 3-Amino-2-fluorobenzenesulphonamide.
  • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]
  • Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.[6]
  • To enhance protonation for positive ion mode analysis, add 0.1% formic acid to the final solution.[7]
  • Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.[6]

2. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.
  • Set the instrument to operate in positive ion mode.
  • Typical ESI source parameters:
  • Capillary Voltage: 3.5 - 4.5 kV
  • Nebulizing Gas (N₂): Flow rate appropriate for stable spray
  • Drying Gas (N₂): Temperature and flow rate optimized to desolvate ions
  • Source Temperature: 100 - 150 °C

3. Sample Analysis:

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[8]
  • Acquire data over a mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺. For 3-Amino-2-fluorobenzenesulphonamide, an m/z range of 100-300 would be appropriate.
  • The expected m/z for the protonated molecule [M+H]⁺ is the neutral exact mass plus the mass of a proton (1.007276 u).
  • Expected [M+H]⁺ = 190.021227 u + 1.007276 u = 191.028503 u

4. Data Analysis:

  • Process the acquired mass spectrum to identify the peak corresponding to the [M+H]⁺ ion.
  • The high-resolution mass spectrometer will provide a highly accurate m/z value for this peak.
  • Subtract the mass of a proton from the experimentally determined m/z of the [M+H]⁺ ion to obtain the experimental neutral exact mass of the compound.
  • Compare the experimental exact mass with the calculated theoretical exact mass. A mass accuracy of <5 ppm is typically expected for confirmation of the elemental composition.

Data Summary and Interpretation

The following table summarizes the calculated and expected experimental values for 3-Amino-2-fluorobenzenesulphonamide.

ParameterCalculated ValueExpected Experimental Value (ESI-MS)
Molecular Weight 190.20 g/mol Not directly measured by MS
Exact Mass (Neutral) 190.021227 u~190.0212 u (derived from [M+H]⁺)
[M+H]⁺ Ion (m/z) 191.028503 u~191.0285

The following diagram illustrates the conceptual difference between the information provided by molecular weight and exact mass.

Mass_Concepts cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic) MW Calculated from weighted average of natural isotopic abundances Bulk Represents a bulk sample of the compound MW->Bulk EM Calculated from the mass of the most abundant isotope of each element Single Represents a single molecular species EM->Single Concept 3-Amino-2-fluorobenzenesulphonamide (C₆H₇FN₂O₂S) Concept->MW leads to Concept->EM leads to

Caption: Molecular Weight vs. Exact Mass.

Conclusion

For drug development professionals, the distinction between molecular weight and exact mass is not merely academic. Molecular weight is essential for stoichiometric calculations in synthetic chemistry and for preparing solutions of known molarity. In contrast, exact mass, determined with high accuracy by mass spectrometry, is a powerful tool for confirming the elemental composition of a newly synthesized compound, identifying metabolites, and elucidating unknown structures. An accurate understanding and application of both concepts are indispensable for the rigorous scientific characterization of pharmaceutical compounds like 3-Amino-2-fluorobenzenesulphonamide.

References

  • IUPAC. Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (5.0.0) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). XML on-line corrected version: [Link] (2006-) created by M. Nic, J. Jirat, B. Kosata; updates compiled by A. Jenkins. ISBN 0-9678550-9-8. [Link].

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). XML on-line corrected version: [Link] (2006-) created by M. Nic, J. Jirat, B. Kosata; updates compiled by A. Jenkins. ISBN 0-9678550-9-8. [Link].

  • IUPAC. Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (5.0.0) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].

  • IUPAC. Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (5.0.0) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].

  • IUPAC. Compendium of Chemical Terminology. Copyright © 2014 IUPAC. [Link].

  • Rutgers-Newark Department of Chemistry. Electrospray Ionization (ESI) Instructions. [Link].

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link].

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link].

Sources

Foundational

In-depth Technical Guide: Crystal Structure and X-ray Crystallography of 3-Amino-2-fluorobenzenesulphonamide

A Note to the Reader: As a Senior Application Scientist, a critical aspect of my role is to ensure the scientific integrity and accuracy of the information presented. Following a comprehensive search of scientific litera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, a critical aspect of my role is to ensure the scientific integrity and accuracy of the information presented. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure of 3-Amino-2-fluorobenzenesulphonamide has not been publicly reported. The Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures, does not contain an entry for this compound.[1][2][3]

Therefore, this guide will proceed by providing an in-depth, expert-level overview of the anticipated crystallographic features of 3-Amino-2-fluorobenzenesulphonamide, based on the analysis of closely related structures and established principles of X-ray crystallography.[4] This approach will equip researchers, scientists, and drug development professionals with a robust framework for understanding the potential solid-state properties of this molecule and a practical guide for its future crystallographic analysis.

Section 1: Introduction to 3-Amino-2-fluorobenzenesulphonamide and its Significance

3-Amino-2-fluorobenzenesulphonamide is a small organic molecule featuring a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group. This combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amino group provides a site for further chemical modification and can participate in crucial intermolecular interactions.

Understanding the three-dimensional arrangement of atoms in the solid state, or its crystal structure, is paramount for several reasons:

  • Drug Development: The crystal packing and intermolecular interactions directly influence a drug's solubility, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for its therapeutic efficacy and is a critical consideration in pharmaceutical development.

  • Materials Science: The solid-state architecture of a molecule dictates its physical properties, such as its melting point, hardness, and optical behavior.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of a molecule's conformation and intermolecular interactions in its crystalline form provides invaluable insights for the rational design of new analogues with improved properties.

Section 2: Hypothetical Crystal Engineering and Anticipated Intermolecular Interactions

Based on the functional groups present in 3-Amino-2-fluorobenzenesulphonamide, we can anticipate a rich network of intermolecular interactions that will govern its crystal packing. The primary interactions expected are:

  • Hydrogen Bonding: The sulfonamide group contains two hydrogen bond donors (the -NH2 protons) and two acceptors (the sulfonyl oxygens). The amino group also possesses two donor protons. These groups are likely to form strong N-H···O and N-H···N hydrogen bonds, which are often the primary drivers of crystal packing in sulfonamides.

  • C-H···F and C-H···O Interactions: While weaker than conventional hydrogen bonds, these interactions are known to play a significant role in the crystal engineering of fluorinated organic molecules.[5][6] The fluorine atom and the sulfonyl oxygens can act as weak hydrogen bond acceptors.

  • π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the final three-dimensional arrangement of the molecules in the crystal.

Section 3: Experimental Workflow for Crystal Structure Determination

This section outlines a detailed, step-by-step methodology for the determination of the crystal structure of 3-Amino-2-fluorobenzenesulphonamide using single-crystal X-ray diffraction.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality.

Experimental Protocol:

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be performed. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound solution can induce crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[4] Modern diffractometers are typically equipped with CCD or CMOS detectors.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

Experimental Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[4]

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 3-Amino-2-fluorobenzenesulphonamide purification Purification synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_selection->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Analysis structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Section 4: Anticipated Crystallographic Data and Interpretation

While the specific data for 3-Amino-2-fluorobenzenesulphonamide is not available, we can anticipate the type of information that would be obtained from a successful crystallographic study.

Table 1: Hypothetical Crystallographic Data for 3-Amino-2-fluorobenzenesulphonamide

ParameterAnticipated Value/Information
Chemical FormulaC₆H₇FN₂O₂S
Formula Weight190.20 g/mol
Crystal SystemMonoclinic or Orthorhombic (common for small organic molecules)
Space Groupe.g., P2₁/c, P-1, Pbca
Unit Cell Dimensions (Å)a, b, c (lengths); α, β, γ (angles)
Volume (ų)Calculated from unit cell dimensions
Z (molecules per unit cell)Typically 2, 4, or 8
Density (calculated)Calculated from formula weight, volume, and Z
R-factorA measure of the agreement between the calculated and observed structure factors (typically < 0.05 for a good structure)

A diagram illustrating the molecular structure of 3-Amino-2-fluorobenzenesulphonamide is provided below:

Caption: Molecular structure of 3-Amino-2-fluorobenzenesulphonamide.

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated crystal structure and the experimental methodology for the X-ray crystallographic analysis of 3-Amino-2-fluorobenzenesulphonamide. While the specific crystal structure of this compound is not yet publicly available, the principles and protocols outlined here provide a solid foundation for its future determination and analysis. The elucidation of its three-dimensional structure will undoubtedly provide valuable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its structure-property relationships and facilitating the design of new and improved functional molecules.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • NIST. The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • National Open Access Monitor, Ireland. CCDC 2339112: Experimental Crystal Structure Determination. [Link]

  • Figshare. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. [Link]

  • PubChem. 2-Amino-3-fluorobenzoic acid. [Link]

  • PubChem. 2-Amino-4-chlorobenzenesulphonamide. [Link]

  • CaltechAUTHORS. C-H···F interactions in the crystal structures of some fluorobenzenes. [Link]

  • DORAS | DCU Research Repository. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. 3-Fluorobenzamide. [Link]

  • PubChem. 3-Amino-4-fluorobenzonitrile. [Link]

  • PubChemLite. 3-amino-4-chlorobenzenesulphonamide (C6H7ClN2O2S). [Link]

  • MolPort. 3-amino-2-fluoro-N-methylbenzamide. [Link]

  • precisionFDA. N-FLUOROBENZENESULFONIMIDE. [Link]

  • Materials Project. Materials Explorer. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of 3-Amino-2-fluorobenzenesulphonamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3-Amino-2-fluorobenzenesulphonamide (CAS: 1936347-93-1) Executive Summary & Strategic Context 3-Amino-2-fluorobenzenes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3-Amino-2-fluorobenzenesulphonamide (CAS: 1936347-93-1)

Executive Summary & Strategic Context

3-Amino-2-fluorobenzenesulphonamide is a highly versatile, high-value chemical scaffold utilized extensively in contemporary medicinal chemistry [1]. Its unique substitution pattern—featuring a primary amine for cross-coupling or amide coupling, a fluorine atom for metabolic stability and conformational locking, and a sulfonamide group for hydrogen bonding—makes it a privileged intermediate. It is prominently featured in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [2] and Transforming Growth Factor Beta Receptor 1 (TGF-βR1) inhibitors[3].

This application note details a robust, three-step synthetic protocol designed for high regiocontrol and chemoselectivity, avoiding the isomeric mixtures typically associated with direct electrophilic aromatic substitution of fluorinated aromatics.

Mechanistic Pathway & Synthetic Strategy

To ensure absolute regiochemical fidelity, the synthesis avoids direct chlorosulfonylation of 2-fluoroaniline, which would yield a mixture of para- and ortho-substituted products. Instead, the protocol utilizes 2-fluoro-3-nitroaniline as the starting material.

  • Sandmeyer Chlorosulfonylation: Converts the primary amine to a sulfonyl chloride via a diazonium intermediate, locking the substitution at the 1-position.

  • Amination: Rapid nucleophilic acyl substitution converts the highly reactive sulfonyl chloride to a stable sulfonamide.

  • Chemoselective Reduction: Employs a mild Béchamp-type reduction (Fe/NH₄Cl) to reduce the nitro group to an amine. This specific method is chosen over palladium-catalyzed hydrogenation (Pd/C, H₂) to strictly eliminate the risk of hydrodefluorination, a common side reaction when reducing electron-deficient fluoroarenes.

G SM 2-Fluoro-3-nitroaniline Step1 Sandmeyer Chlorosulfonylation (NaNO2, HCl, SO2, CuCl2) SM->Step1 Int1 2-Fluoro-3-nitrobenzenesulfonyl chloride Step1->Int1 Step2 Amination (NH4OH, THF) Int1->Step2 Int2 2-Fluoro-3-nitrobenzenesulfonamide Step2->Int2 Step3 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int2->Step3 Product 3-Amino-2-fluorobenzenesulphonamide Step3->Product

Figure 1: Three-step synthetic pathway for 3-Amino-2-fluorobenzenesulphonamide.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Fluoro-3-nitrobenzenesulfonyl chloride

The use of acetic acid as a co-solvent stabilizes the diazonium salt and increases the solubility of the SO₂ gas, maximizing the efficiency of the radical-mediated Sandmeyer conversion.

  • Preparation of Diazonium Salt: Suspend 2-fluoro-3-nitroaniline (1.0 eq, 100 mmol) in a mixture of concentrated HCl (50 mL) and glacial acetic acid (15 mL). Cool the vigorously stirring suspension to -5°C to 0°C using an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq, 110 mmol) in water (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 0°C. Stir for an additional 45 minutes to ensure complete diazotization (solution becomes relatively clear).

  • Chlorosulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid (100 mL) and add copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.25 eq). Cool to 0°C.

  • Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture. Evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice (500 g). Extract the aqueous layer with dichloromethane (DCM, 3 x 150 mL). Wash the combined organic layers with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude sulfonyl chloride immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of 2-Fluoro-3-nitrobenzenesulfonamide

Aqueous ammonium hydroxide is used in excess to drive the reaction to completion and act as an acid scavenger for the generated HCl, preventing degradation of the product.

  • Reaction Setup: Dissolve the crude 2-fluoro-3-nitrobenzenesulfonyl chloride from Step 1 in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0°C.

  • Amination: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%, 5.0 eq) dropwise. A mild exotherm will occur.

  • Maturation: Remove the cooling bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the resulting aqueous slurry with water (100 mL) and cool to 0°C to maximize precipitation.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under high vacuum at 45°C overnight to afford 2-fluoro-3-nitrobenzenesulfonamide as a pale yellow solid.

Step 3: Synthesis of 3-Amino-2-fluorobenzenesulphonamide

The Béchamp reduction is specifically selected here. While Pd/C with H₂ is cleaner, the presence of the ortho-fluorine next to an electron-withdrawing sulfonamide makes the ring susceptible to hydrodefluorination under standard catalytic hydrogenation conditions.

  • Reaction Setup: Suspend 2-fluoro-3-nitrobenzenesulfonamide (1.0 eq, 50 mmol) in a solvent mixture of ethanol (120 mL) and water (30 mL).

  • Reagent Addition: Add iron powder (Fe, 325 mesh, 5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq) to the suspension.

  • Reduction: Heat the vigorously stirring mixture to 80°C (reflux) for 4 hours. The mixture will turn dark brown/black as iron oxides form.

  • Filtration: Cool the reaction to 40°C and filter through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot ethanol (3 x 50 mL) and ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from hot ethanol/water to yield the pure title compound.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical checkpoints. The following table summarizes the expected quantitative and qualitative data for the intermediates and final product.

StageCompoundExpected YieldAppearanceLC-MS (ESI)Key ¹H NMR Marker (DMSO-d₆)
Int-1 2-Fluoro-3-nitrobenzenesulfonyl chloride75-82%Yellow oil/solidN/A (Reactive)Ar-H shift downfield (8.1-8.5 ppm)
Int-2 2-Fluoro-3-nitrobenzenesulfonamide85-90%Pale yellow solid[M-H]⁻ 219.0-SO₂NH₂ singlet at ~7.9 ppm (2H)
Final 3-Amino-2-fluorobenzenesulphonamide80-88%Off-white powder[M+H]⁺ 191.0-NH₂ broad singlet at ~5.4 ppm (2H)

Note: The final product should exhibit a distinct upfield shift in the aromatic protons adjacent to the newly formed amine compared to the nitro precursor.

References

  • BenchChem. "3-Amino-2-fluorobenzenesulphonamide | High-Quality RUO." BenchChem Product Catalog.
  • Justia Patents. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity." Patent Application (January 04, 2024).
  • Google Patents. "CN111196804A - TGF-βR1抑制剂及其应用 (TGF-βR1 inhibitors and their applications).
Application

Applications of 3-Amino-2-fluorobenzenesulphonamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides a detailed exploration of the potential applications of 3-Amino-2-fluorobenzenesulphonamide as a versatile scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of the potential applications of 3-Amino-2-fluorobenzenesulphonamide as a versatile scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for the discovery of novel therapeutic agents. The protocols and insights provided herein are grounded in established chemical principles and field-proven strategies in drug discovery.

Introduction: The Strategic Value of the 3-Amino-2-fluorobenzenesulphonamide Scaffold

The 3-Amino-2-fluorobenzenesulphonamide scaffold is a promising starting point for the development of targeted therapies. Its utility is derived from the strategic combination of three key functional groups: an aromatic sulfonamide, an amino group, and a fluorine atom. The sulfonamide group is a well-established pharmacophore found in a wide range of FDA-approved drugs, including diuretics, antidiabetic agents, and notably, carbonic anhydrase inhibitors.[1][2][3] The primary amino group serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize target engagement.

The introduction of a fluorine atom onto the benzene ring is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[4][5][6] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[6] Specifically, the ortho-fluoro substitution relative to the amino group in 3-Amino-2-fluorobenzenesulphonamide can induce a conformational bias and modulate the pKa of the amino group, potentially leading to more selective interactions with the target protein.

This guide will delve into the synthesis of this scaffold and its potential applications in the development of two major classes of therapeutics: carbonic anhydrase inhibitors and protein kinase inhibitors.

Synthesis of 3-Amino-2-fluorobenzenesulphonamide

While direct literature on the synthesis of 3-Amino-2-fluorobenzenesulphonamide is not abundant, a robust synthetic route can be proposed based on established methods for the synthesis of its sulfonic acid analogue, 3-amino-2-fluorobenzenesulfonic acid.[7] The following protocol outlines a plausible and efficient multi-step synthesis.

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Fluoro-3-nitroaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl(aq)    0-5 °C   C 2-Fluoro-3-nitrobenzenesulfonyl chloride B->C  SO2, CuCl2    in Acetic Acid   D 2-Fluoro-3-nitrobenzenesulphonamide C->D  NH4OH(aq)    (Ammonolysis)   E 3-Amino-2-fluorobenzenesulphonamide D->E  Fe / HCl or H2, Pd/C    (Reduction)  

Caption: Proposed synthetic workflow for 3-Amino-2-fluorobenzenesulphonamide.

Detailed Synthetic Protocol

Step 1: Diazotization of 2-Fluoro-3-nitroaniline

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-3-nitroaniline portion-wise, ensuring the temperature does not exceed 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain vigorous stirring and keep the temperature below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Rationale: This standard diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.[7]

Step 2: Sulfonyl Chloride Formation

  • In a separate vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. The reaction is typically accompanied by the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the 2-fluoro-3-nitrobenzenesulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Rationale: This is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a sulfonyl chloride group using sulfur dioxide and a copper catalyst.[7]

Step 3: Ammonolysis to the Sulphonamide

  • Add the crude 2-fluoro-3-nitrobenzenesulfonyl chloride from Step 2 to a stirred, chilled (0-5 °C) solution of concentrated aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

  • The product, 2-fluoro-3-nitrobenzenesulphonamide, will precipitate from the solution.

  • Filter the solid, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary for purification.

Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.

Step 4: Reduction of the Nitro Group

  • Suspend the 2-fluoro-3-nitrobenzenesulphonamide in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) to precipitate the final product, 3-Amino-2-fluorobenzenesulphonamide.

  • Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Alternative Reduction: Catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate is a cleaner alternative to the Bechamp reduction.[7]

Application I: A Scaffold for Carbonic Anhydrase Inhibitors

The benzenesulfonamide moiety is a classic zinc-binding group for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8][9] Dysregulation of specific CA isoforms is implicated in diseases such as glaucoma, epilepsy, and some cancers.[8] The 3-amino group of our scaffold provides a convenient point for derivatization to achieve isoform selectivity.

Rationale for Application

The primary sulfonamide group of 3-Amino-2-fluorobenzenesulphonamide is expected to coordinate to the zinc ion in the active site of carbonic anhydrases.[8] Modifications at the 3-amino position can be designed to extend into the active site cavity and interact with isoform-specific amino acid residues, thereby conferring selectivity. The ortho-fluorine atom can influence the electronics and conformation of the molecule, potentially enhancing binding affinity and selectivity.

Protocol for Derivative Synthesis (Example: Amide Formation)
  • Dissolve 3-Amino-2-fluorobenzenesulphonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC/HOBt) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography on silica gel.

Protocol for Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This protocol is adapted from established methods for measuring ligand binding to carbonic anhydrases.[10]

  • Protein and Compound Preparation:

    • Prepare stock solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare serial dilutions of the synthesized 3-Amino-2-fluorobenzenesulphonamide derivatives in DMSO.

  • Assay Setup:

    • In a 96-well PCR plate, add the CA isoform solution, a fluorescent dye (e.g., SYPRO Orange), and the compound dilutions. Include a DMSO control.

    • The final concentration of the protein is typically in the low micromolar range, and the dye is used at the manufacturer's recommended dilution.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann equation.

    • The change in melting temperature (ΔTm) upon ligand binding is a measure of the binding affinity. A larger positive ΔTm indicates stronger binding.

    • Inhibition constants (Ki) can be determined from dose-response curves.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
3-Amino-2-fluorobenzenesulphonamide >10000850450320
Derivative 1 (Acetyl) 8500620210150
Derivative 2 (Benzoyl) 52003509865
This table presents hypothetical, yet realistic, data to illustrate the potential outcomes of a screening cascade.

Application II: A Scaffold for Protein Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[11] The 3-amino-substituted aromatic scaffold can serve as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.

Rationale for Application

The 3-amino group can be elaborated to project into the ATP-binding pocket, while the benzenesulfonamide portion can be directed towards the solvent-exposed region or other sub-pockets to enhance potency and selectivity. The fluorine atom can form favorable interactions with the protein and improve pharmacokinetic properties. Derivatives of 3-aminopyrazole have been successfully employed as kinase inhibitors, highlighting the potential of similar amino-heterocyclic and amino-aromatic scaffolds.[12]

Protocol for Derivative Synthesis (Example: Suzuki Coupling)

For this application, the amino group of the scaffold would typically be acylated or used to form a urea, and further diversity would be introduced at another position on the ring. Alternatively, a bromo-analogue of the scaffold could be synthesized and used in cross-coupling reactions.

Protocol for Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare serial dilutions of the synthesized inhibitor compounds in buffer containing DMSO.

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase-specific).

  • Assay Procedure:

    • In a low-volume 384-well plate, add the inhibitor dilutions.

    • Add the kinase/antibody/tracer mixture to all wells.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The displacement of the tracer by the inhibitor results in a decrease in the FRET signal.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Kinase_A Kinase A Receptor->Kinase_A  Signal   Kinase_B Kinase B Kinase_A->Kinase_B  Phosphorylation   Effector Effector Protein Kinase_B->Effector  Phosphorylation   Transcription Gene Transcription Effector->Transcription Inhibitor 3-Amino-2-fluorobenzene- sulphonamide Derivative Inhibitor->Kinase_A  Inhibition  

Caption: Simplified kinase signaling pathway and the point of intervention.

Conclusion

3-Amino-2-fluorobenzenesulphonamide represents a largely untapped but highly promising scaffold for medicinal chemistry. Its constituent functional groups provide a strong foundation for the rational design of inhibitors for well-validated drug targets like carbonic anhydrases and protein kinases. The synthetic accessibility and the potential for straightforward derivatization make it an attractive starting point for lead discovery campaigns. The protocols and strategies outlined in this guide are intended to provide a solid framework for researchers to begin exploring the therapeutic potential of this versatile molecule.

References

  • Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Guanidines as a class of carbonic anhydrase II and VII-selective inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Total Synthesis of Fexuprazan. (2026). Organic Letters.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). CSU ScholarWorks.
  • Selected example of FDA-approved sulphonamide carbonic anhydrase inhibitors. (n.d.).
  • Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). World Scientific Publishing.
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (n.d.). Organic & Biomolecular Chemistry.
  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. (2022). LookChem.
  • An improved method for preparing n-fluorosulfonimides. (1994).
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). MDPI.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).
  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid-sulphonamide conjugates. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Practical Synthesis of NFSI Derivatives through ArSO2NHF without F2. (n.d.).
  • 3zo2 - The Synthesis and Evaluation of Diazaspirocyclic Protein Kinase Inhibitors. (n.d.).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (n.d.).
  • N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines via catalytic aminofluorination of styrenes. (2023).
  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. (n.d.).
  • Sulfonimidamides in Medicinal and Agricultural Chemistry. (2017).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Semantic Scholar.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • The Role of 3-Fluorobenzylamine in Modern Drug Discovery. (n.d.). BOC Sciences.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI.

Sources

Method

Application Notes and Protocols for the High-Throughput Preparation of 3-Amino-2-fluorobenzenesulphonamide

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine atoms into drug candidates is a widely utilized approach in medicinal chemistry to modulate physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized approach in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The sulfonamide functional group is also a privileged scaffold in drug discovery, appearing in a wide range of therapeutics. The convergence of these two features in molecules like 3-amino-2-fluorobenzenesulphonamide presents a valuable building block for the generation of compound libraries for high-throughput screening (HTS). This document provides a comprehensive guide for the preparation of 3-amino-2-fluorobenzenesulphonamide in a high-throughput format, including detailed synthetic protocols, purification strategies, and quality control measures.

As a Senior Application Scientist, the following protocols and insights are based on established chemical principles and adapted for a parallel synthesis workflow. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methods for their specific needs.

Strategic Approach to High-Throughput Synthesis

The successful preparation of a compound library for HTS hinges on a robust, reproducible, and scalable synthetic route.[1][2] For 3-amino-2-fluorobenzenesulphonamide, a regioselective approach is paramount to avoid the generation of difficult-to-separate isomers. Direct chlorosulfonation of 2-fluoroaniline is a potential route; however, the directing effects of both the amino and fluoro groups can lead to a mixture of products.[3] A more controlled and reliable strategy, which is amenable to parallel synthesis, commences with a precursor where the desired substitution pattern is already established.

The proposed synthetic pathway, outlined below, starts from the commercially available 2-fluoro-3-nitroaniline. This ensures the correct regiochemistry of the final product and involves a sequence of reliable transformations that can be adapted to a 96-well plate format.

Synthesis_Workflow A 2-Fluoro-3-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 0-5 °C C 2-Fluoro-3-nitrobenzenesulfonyl chloride B->C 2. SO₂, CuCl₂ AcOH, RT D 3-Amino-2-fluorobenzenesulphonamide C->D 3. NH₃ (aq. or gas) 4. Fe/HCl or H₂/Pd-C caption Proposed synthetic workflow for 3-amino-2-fluorobenzenesulphonamide. Purification_QC_Workflow A Crude Reaction Mixture (in 96-well plate) B Automated Solid-Phase Extraction (SPE) A->B Work-up & Loading C Purified Compound Plate B->C Elution & Evaporation D Primary QC: UPLC-MS/MS C->D Purity & Identity Check E Secondary QC (Optional): ¹H NMR C->E Structural Verification (for selected wells) F Final Library Plate (DMSO solution) D->F Plate Reformatting caption Workflow for high-throughput purification and quality control.

Caption: Workflow for high-throughput purification and quality control.

Automated Solid-Phase Extraction (SPE) Protocol
  • Work-up: After the reduction step, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate using a liquid-handling robot.

  • SPE Cartridge Conditioning: Use a 96-well SPE plate with a suitable sorbent (e.g., silica or a mixed-mode cation exchange resin). Condition the cartridges sequentially with methanol and the extraction solvent.

  • Loading: Load the organic extracts onto the conditioned SPE plate.

  • Washing: Wash the cartridges with a solvent of intermediate polarity to remove non-polar impurities.

  • Elution: Elute the desired product, 3-amino-2-fluorobenzenesulphonamide, using a more polar solvent system, such as 5-10% methanol in DCM.

  • Evaporation: Collect the eluates in a new 96-well plate and evaporate the solvent using a centrifugal evaporator.

Trustworthiness: Automated SPE provides a rapid and parallel method for purification, significantly increasing throughput compared to traditional column chromatography. [2][4]The choice of sorbent and elution solvents should be optimized for the target compound.

High-Throughput Quality Control (QC)

Primary QC: UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for high-throughput purity assessment and identity confirmation. [5][6]

  • Sample Preparation: Re-dissolve the dried, purified compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). Take a small aliquot from each well and dilute it for UPLC-MS/MS analysis.

  • UPLC Conditions:

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: Optimized for fast analysis (e.g., 0.5-1.0 mL/min).

    • Run Time: Typically 1-2 minutes per sample.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for the specific transition of the protonated molecular ion of 3-amino-2-fluorobenzenesulphonamide to a characteristic fragment ion.

ParameterValueRationale
Purity Threshold ≥ 95%To minimize false positives/negatives in HTS.
Identity Confirmation Correct precursor and product ions in MRMEnsures the desired compound has been synthesized.
Concentration Within ±15% of targetEnsures accurate dosing in biological assays.

Secondary QC (Optional): ¹H NMR

For a subset of the library or for troubleshooting purposes, ¹H NMR can provide definitive structural confirmation.

  • Sample Preparation: Select a few wells from the purified plate and prepare samples for NMR analysis.

  • Analysis: Acquire ¹H NMR spectra. The expected signals for 3-amino-2-fluorobenzenesulphonamide should be present, and the absence of significant impurity peaks should be confirmed.

Authoritative Grounding: The use of orthogonal analytical techniques like UPLC-MS/MS and NMR provides a high degree of confidence in the quality of the compound library. [7]

Safety Precautions

  • All synthetic steps should be performed in a well-ventilated fume hood.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. [8]* Sulfur dioxide is a toxic gas. Use a gas scrubber or perform the reaction in a well-maintained fume hood.

  • The diazotization reaction can be explosive if not properly controlled. Maintain low temperatures at all times.

  • The reduction with iron and HCl produces hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

Conclusion

The successful preparation of 3-amino-2-fluorobenzenesulphonamide for high-throughput screening requires a well-designed synthetic strategy, robust parallel synthesis protocols, and rigorous purification and quality control measures. The methods outlined in this application note provide a comprehensive framework for researchers to generate high-quality compound libraries, thereby increasing the probability of success in their drug discovery campaigns. The emphasis on the rationale behind each step empowers scientists to adapt and optimize these protocols for their specific research needs.

References

  • Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Lutz, W. B. (1983). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta.
  • Mertel, H. et al. (1964).
  • Ley, S. V., & Leach, A. G. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. Organic Letters.
  • Pellecchia, M., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry.
  • Fukuyama, T., et al. (2007). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters.
  • Hansen, M. H., et al. (2023).
  • Lindsley, C. W., et al. (1964). Process for preparing sulfonamide compounds. US3161675A.
  • Garg, N. K., et al. (2010).
  • Carbery, D. R., et al. (2009). One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. The Journal of Organic Chemistry.
  • Vedejs, E., et al.
  • Hösli, M., et al. (2005). Fully automated online solid phase extraction coupled directly to liquid chromatography-tandem mass spectrometry. Quantification of sulfonamide antibiotics, neutral and acidic pesticides at low concentrations in surface waters.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Zheng, M., et al. (2022). Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water.
  • Agilent Technologies. (2015). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Rogers, R. D., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
  • Joule, J. A. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron.
  • Dakenchem. (2023).
  • BenchChem. (2023). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.
  • Barbas, C. F., III. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Phipps, R. J. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Chemistry – A European Journal.
  • Sigma-Aldrich. 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride.
  • Macmillan Group, Princeton University. (2023).
  • Novartis Institutes for Biomedical Research. (2022).
  • Samanidou, V. (2018).
  • Jiangsu Baishide Biological Technology Co., Ltd. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • Dong, J., et al. (2024).
  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses.
  • WIPO Patentscope. (2021).
  • PrepChem. (2023). Synthesis of 3-nitrobenzenesulfonyl chloride.
  • Organic Chemistry Portal.
  • ChemicalBook. 2-Nitrobenzenesulfonyl chloride synthesis.
  • GlobalSpec. (2023). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Willis, M. C. (2010). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids.
  • Baran, P. S., et al. (2021). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. The Journal of Organic Chemistry.
  • Florida Atlantic University. (2007).
  • SlidePlayer. (2023).
  • Wu, M., et al. (2015). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • De Kimpe, N., et al. (2004). Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2‐Alkanones with Sulfuryl Chloride. Synthesis of 3,3‐Dichloro‐and 1,1,3,3‐Tetrachloro‐4‐Methyl‐2‐Pentanone. European Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 3-Amino-2-fluorobenzenesulphonamide

Overcoming Poor Aqueous Solubility: A Troubleshooting Guide for Researchers Welcome to the technical support center for 3-Amino-2-fluorobenzenesulphonamide. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Poor Aqueous Solubility: A Troubleshooting Guide for Researchers

Welcome to the technical support center for 3-Amino-2-fluorobenzenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. Poor solubility is a frequent and significant hurdle in pharmaceutical research, impacting everything from initial screening assays to final formulation.[1] This document provides a structured approach to systematically diagnose and overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 3-Amino-2-fluorobenzenesulphonamide in my aqueous buffer. Why is it so poorly soluble?

A: The solubility behavior of 3-Amino-2-fluorobenzenesulphonamide is governed by its molecular structure. You are observing a classic conflict between polar and non-polar characteristics:

  • Lipophilic Core: The benzene ring is inherently hydrophobic (water-repelling), which is the primary driver of the low aqueous solubility.

  • Polar Functional Groups: The molecule possesses an amino (-NH2) group and a sulphonamide (-SO2NH2) group. While these groups are polar and capable of hydrogen bonding, their contribution is not sufficient to overcome the hydrophobicity of the aromatic ring.

  • Crystal Lattice Energy: In its solid state, the compound exists in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can interact with water for dissolution.[1] This is a common challenge for many crystalline organic compounds.

Q2: What are the primary strategies I can use to improve the solubility of my compound?

A: There are several established techniques, which can be broadly categorized into physical and chemical modifications.[2][3][4] The most common and accessible methods for a laboratory setting include:

  • pH Modification: Adjusting the pH of the solvent to ionize the molecule, which is often much more soluble than the neutral form.[5]

  • Cosolvency: Introducing a water-miscible organic solvent (a cosolvent) to the aqueous system to reduce the overall polarity of the solvent, making it more favorable for the solute.[6][7]

  • Complexation: Using a complexing agent, such as a cyclodextrin, to encapsulate the hydrophobic molecule within a soluble host structure.[8]

  • Advanced Methods: For more challenging cases or formulation development, techniques like solid dispersions and nanosuspensions are employed.[1][9][10][11] These typically require specialized equipment.

Q3: How do I choose the right solubilization technique for my specific experiment?

A: The optimal choice depends on your experimental context. Key factors to consider are the required final concentration, the tolerance of your assay system (e.g., cells, enzymes) to additives, and the equipment you have available. The following decision workflow can guide your choice.

G start Start: Poor Aqueous Solubility of 3-Amino-2-fluorobenzenesulphonamide q1 Is the compound ionizable? (Does it have acidic/basic groups?) start->q1 strat1 Strategy 1: pH Modification q1->strat1 Yes q2 Is a small amount of organic solvent acceptable in your experiment? q1->q2 No ans1_yes Yes ans1_no No (or pH change is undesirable) strat2 Strategy 2: Cosolvency q2->strat2 Yes q3 Do you need a completely organic-solvent-free solution? q2->q3 No ans2_yes Yes ans2_no No strat3 Strategy 3: Complexation (Cyclodextrins) q3->strat3 Yes strat4 Advanced Strategies: Solid Dispersions, Nanosuspensions q3->strat4 No ans3_yes Yes ans3_no Consider Advanced Methods

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: The molecule has an amino group and a sulphonamide group. How will pH modification affect its solubility?

A: The presence of these two groups makes pH modification a very promising strategy.

  • Amino Group (-NH2): This is a basic group. In acidic conditions (low pH), it will become protonated to form an ammonium salt (-NH3+). This charged species is significantly more polar and will have much higher aqueous solubility.[12]

  • Sulphonamide Group (-SO2NH2): The hydrogen on the nitrogen is weakly acidic. In strongly basic conditions (high pH), it can be deprotonated to form an anion (-SO2N-). This anion will also be more soluble than the neutral molecule.

Therefore, you should be able to increase the solubility of 3-Amino-2-fluorobenzenesulphonamide by either lowering or raising the pH of your aqueous solution.

Q5: When should I consider advanced techniques like solid dispersions or nanosuspensions?

A: These are powerful formulation strategies typically used when simpler methods are insufficient or for developing a final drug product.[11]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) form within a hydrophilic carrier matrix.[1][13][14][15] The amorphous state has higher energy and dissolves more readily than the stable crystalline form. This is suitable for oral dosage form development.

  • Nanosuspensions: This involves reducing the particle size of the drug down to the sub-micron (nanometer) range.[9][10][16] The drastically increased surface area leads to a much faster dissolution rate. This is an excellent strategy for both oral and parenteral delivery.[9][10]

You should consider these when you need to achieve high drug loading, improve bioavailability for in vivo studies, or when excipients like cosolvents or pH modifiers are incompatible with your system.

Troubleshooting Guides & Experimental Protocols

These protocols provide a starting point for your experiments. Always begin with a small amount of your valuable compound to establish the optimal conditions before scaling up.

Protocol 1: Solubility Enhancement via pH Modification

Causality: This protocol leverages the ionizable amino and sulphonamide functional groups. By converting the neutral molecule into a charged salt, we dramatically increase its interaction with polar water molecules, thereby enhancing solubility.[17][18][19]

Methodology:

  • Preparation:

    • Prepare 0.1 M HCl and 0.1 M NaOH aqueous solutions.

    • Weigh out a small, known amount of 3-Amino-2-fluorobenzenesulphonamide (e.g., 1 mg) into a clear glass vial.

    • Add a small volume of your target aqueous buffer (e.g., 0.5 mL of PBS, pH 7.4). The compound will likely remain as a suspension.

  • Acidification (Targeting the Amino Group):

    • Using a calibrated pipette, add the 0.1 M HCl solution dropwise (e.g., 2-5 µL at a time) to the suspension.

    • After each addition, vortex or stir the vial for 30-60 seconds.

    • Visually inspect for dissolution. Continue adding acid until the solution becomes clear.

    • Record the final volume and pH of the solution.

  • Alkalinization (Targeting the Sulphonamide Group):

    • In a separate vial, repeat step 1.

    • Add the 0.1 M NaOH solution dropwise.

    • Vortex and observe as in the acidification step until the solution clears.

    • Record the final volume and pH.

  • Validation & Neutralization (Critical Step):

    • Once dissolved at low or high pH, you can carefully back-titrate the solution towards your desired final pH using the opposing base or acid.

    • Proceed slowly. The compound may precipitate ("crash out") as it approaches its pI (isoelectric point), where it is least soluble. This step helps you define the "safe" pH window where your compound remains in solution at your target concentration.

Trustworthiness Check: If the solution remains clear at your final desired pH, the protocol is successful. If it precipitates, you have identified the pH limit for that concentration and may need to either work at a more extreme pH or combine this method with another, like cosolvency.

Protocol 2: Solubility Enhancement via Cosolvency

Causality: Cosolvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[7] They essentially make the bulk solvent less polar, creating a more favorable environment for the non-polar benzene ring of your compound.[6]

Data Presentation: Common Cosolvents for Laboratory Use

CosolventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 1%Highly effective solubilizer. Can be cytotoxic in some cell-based assays above 0.5%.
Ethanol (EtOH)1% - 5%Generally well-tolerated in many biological assays. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400)5% - 20%Low toxicity, often used in formulations. Can increase the viscosity of the solution.[20]
Propylene Glycol (PG)5% - 20%Common pharmaceutical excipient with low toxicity.[6]

Methodology:

  • Stock Solution Preparation:

    • Dissolve a known, high concentration of 3-Amino-2-fluorobenzenesulphonamide in 100% of your chosen cosolvent (e.g., 10 mg/mL in DMSO). Ensure it dissolves completely. This is your concentrated stock.

  • Serial Dilution into Aqueous Buffer:

    • Set up a series of vials containing your target aqueous buffer (e.g., 990 µL of PBS).

    • Add a small volume of your concentrated stock to the first vial (e.g., 10 µL to make a 1:100 dilution, resulting in 1% DMSO and 100 µg/mL of the compound).

    • Vortex immediately and thoroughly.

    • Observe for any signs of precipitation (cloudiness, Tyndall effect). If the solution is clear, this concentration is achievable under these conditions.

    • Continue with further dilutions to determine the maximum achievable concentration in your desired final percentage of cosolvent.

Trustworthiness Check: The highest concentration that remains clear after 1-2 hours at room temperature is considered your working solubility limit with that cosolvent system. Always prepare a "vehicle control" (buffer + same percentage of cosolvent, without the compound) for your experiments to account for any effects of the cosolvent itself.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][21] They act as molecular hosts, encapsulating the poorly soluble "guest" molecule (your compound) within their central cavity. This host-guest complex presents a hydrophilic exterior to the water, effectively solubilizing the entire package.[22][23][24]

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Methodology (Kneading Method):

  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble choice.

  • Molar Ratio Calculation: Determine the molar masses of your compound and HP-β-CD. A 1:1 molar ratio is a good starting point.

  • Preparation:

    • Weigh out the calculated amounts of 3-Amino-2-fluorobenzenesulphonamide and HP-β-CD into a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, consistent paste.

  • Kneading:

    • Knead the paste thoroughly with a pestle for 30-45 minutes. This intimate mixing facilitates the insertion of the drug molecule into the cyclodextrin cavity.

  • Drying and Reconstitution:

    • Dry the paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a solid powder is formed.

    • This powder is the drug-cyclodextrin complex. You can now attempt to dissolve this powder directly in your aqueous buffer. You should observe a significant increase in solubility compared to the parent compound.

Trustworthiness Check: The solubility of the resulting complex should be quantitatively measured (e.g., by UV-Vis spectroscopy after filtering any undissolved material) and compared to a control (the drug without cyclodextrin). A marked increase confirms successful complexation.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy. [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2013). ResearchGate. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (1987). PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025). Bentham Science. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021). ManTech Publications. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025). IJPPR. [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development. (2024). AJPCRD. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024). IJPSR. [Link]

  • Cosolvency | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (2021). ACS Publications. [Link]

  • Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - Taylor & Francis. (2014). Taylor & Francis Online. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. (2014). ACS Publications. [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus. (2021). Simulations Plus. [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. (2014). PubMed. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025). JoVE. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2014). ACS Publications. [Link]

  • "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard - DigitalCommons@URI. (n.d.). DigitalCommons@URI. [Link]

  • Solubility studies of silver sulfonamides - PubMed. (1977). PubMed. [Link]

  • Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor. (2024). Impactfactor. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023). MDPI. [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. (2024). Eman Research Publishing. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

Optimization

Troubleshooting peak splitting in 3-Amino-2-fluorobenzenesulphonamide HPLC analysis

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak splitting during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-2-fluorobenzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving peak splitting during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-2-fluorobenzenesulphonamide .

Because this molecule possesses both weakly basic (amino) and weakly acidic (sulphonamide) functional groups, alongside a highly electronegative fluorine atom, its chromatographic behavior is highly sensitive to mobile phase conditions and sample preparation.

Part 1: Diagnostic Logic & Workflow

Before adjusting instrument parameters, you must determine whether the peak splitting is a global system error or an analyte-specific chemical incompatibility.

Troubleshooting_Workflow Start Observe Peak Splitting in Chromatogram Check Does it affect ALL peaks or a SINGLE peak? Start->Check All ALL Peaks Split Check->All Global Issue Single SINGLE Peak Splits (Target Analyte) Check->Single Analyte-Specific Frit Blocked Frit or Column Void All->Frit Physical Defect Solvent Sample Solvent Incompatibility All->Solvent If Early Eluting Single->Solvent Strong Diluent pH Mobile Phase pH Near Analyte pKa Single->pH Ionization State

Caption: Diagnostic workflow for identifying the root cause of HPLC peak splitting.

Part 2: Technical FAQs & Mechanistic Causality

Q1: Why does my sample solvent choice cause the 3-Amino-2-fluorobenzenesulphonamide peak to split? This is known as the "strong solvent effect" . If you dissolve your sample in a solvent with a higher elution strength (e.g., 100% Methanol or Acetonitrile) than your starting mobile phase, the sample plug does not instantly mix upon injection. The analyte molecules at the edges of the plug mix with the weaker mobile phase and partition into the stationary phase, slowing down. Conversely, the molecules in the center of the plug remain dissolved in the strong organic solvent and travel rapidly down the column . This creates two distinct velocity profiles for the identical molecule, eluting as a split or "shouldered" peak.

Q2: How does the chemical structure of 3-Amino-2-fluorobenzenesulphonamide contribute to pH-induced peak splitting? This compound is amphoteric. The aniline-derived amino group (-NH2) is weakly basic, while the benzenesulphonamide group (-SO2NH2) is weakly acidic . The highly electronegative ortho-fluorine atom exerts an inductive electron-withdrawing (-I) effect, lowering the pKa of both adjacent groups.

If your mobile phase pH is within ±1.0 unit of either pKa, the compound exists in a dynamic, rapid equilibrium between its ionized and neutral states. Because the ionized form is highly polar (eluting faster in reversed-phase HPLC) and the neutral form is more hydrophobic (retained longer), this dual-state existence physically stretches the analyte band, causing severe tailing or splitting.

Ionization_Pathways Cation Cationic Form (Protonated -NH3+) pH < 3.0 Neutral Neutral Form (Un-ionized) pH 5.0 - 7.0 Cation->Neutral + OH- Neutral->Cation + H+ Anion Anionic Form (Deprotonated -SO2NH-) pH > 9.0 Neutral->Anion + OH- Anion->Neutral + H+

Caption: pH-dependent ionization states of 3-Amino-2-fluorobenzenesulphonamide.

Q3: All peaks in my chromatogram are splitting, not just the target analyte. What is the physical mechanism behind this? If every peak in the chromatogram is split, the disruption occurred before the chemical separation took place . This is almost exclusively caused by a physical defect: either a partially blocked inlet frit or a void space at the head of the column. A blocked frit acts like a boulder in a stream, bifurcating the sample flow path and forcing the injection band to enter the stationary phase at two different times .

Part 3: Quantitative Data & Diagnostics

Table 1: Estimated pKa and Ionization Profile of 3-Amino-2-fluorobenzenesulphonamide To achieve a sharp, single peak, the mobile phase pH must be maintained where the molecule is 100% in a single state (ideally the neutral state).

Functional GroupEstimated pKaState at pH 3.0State at pH 6.0State at pH 10.0
Amino (-NH2) ~2.5 - 3.5~50% Ionized (+)100% Neutral 100% Neutral
Sulphonamide (-SO2NH2) ~8.5 - 9.5100% Neutral100% Neutral ~50% Ionized (-)

Table 2: Sample Solvent Elution Strength vs. Peak Shape (Assuming a Reversed-Phase C18 Column with an initial mobile phase of 80% Aqueous / 20% Organic)

Sample Solvent CompositionElution Strength vs. Mobile PhaseExpected Peak ShapeMechanism
100% Methanol / AcetonitrileMuch HigherSplit / FrontingPremature analyte migration at column head
50% Methanol / 50% WaterHigherBroadenedPartial band spreading
20% Methanol / 80% Water Equal Sharp, Gaussian Ideal partitioning; sample focuses at inlet

Part 4: Self-Validating Experimental Protocols

Protocol A: Eliminating the Strong Solvent Effect

This protocol utilizes a volume-reduction validation step to definitively prove or disprove solvent incompatibility.

  • Prepare Diluent: Mix a sample diluent that exactly matches your initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile).

  • Dissolve Sample: If 3-Amino-2-fluorobenzenesulphonamide exhibits poor aqueous solubility, dissolve it in a minimal drop of 100% DMSO, then immediately dilute to volume with the prepared aqueous diluent. Ensure the final organic concentration is no more than 10% higher than the mobile phase.

  • Self-Validation Injection Series: Inject the sample at three different volumes: 10 µL, 5 µL, and 1 µL.

    • Validation Check: If the 10 µL injection splits, but the 1 µL injection yields a perfectly sharp, single Gaussian peak, you have positively identified the root cause as a sample solvent/volume overload. Adopt the lower injection volume or weaker diluent permanently.

Protocol B: Mobile Phase pH Optimization

This protocol ensures the analyte is driven completely into its neutral state, preventing equilibrium-induced splitting.

  • Select Buffer: Based on Table 1, target a mobile phase pH of 6.0. Select a buffer with a pKa close to 6.0, such as Ammonium Acetate (pKa ~4.75) or Phosphate (pKa2 ~7.2), adjusting carefully with acetic acid or ammonium hydroxide.

  • Set Concentration: Prepare the buffer at a concentration of 10 mM to 25 mM to ensure adequate buffering capacity against the sample diluent.

  • Self-Validation pH Screen: Run the identical sample using three different mobile phases: pH 3.0, pH 6.0, and pH 9.0.

    • Validation Check: A sharp peak at pH 6.0 accompanied by split/tailing peaks at pH 3.0 and pH 9.0 physically validates the amphoteric ionization mechanism.

Protocol C: Column Health Restoration (Frit Backflushing)

Perform this only if ALL peaks in the chromatogram (including unretained markers) are splitting.

  • Disconnect Detector: Disconnect the column outlet from the detector flow cell to prevent flushing particulate matter into the optics.

  • Reverse Flow: Reverse the column orientation (verify that your column manufacturer permits backflushing; most modern solid-core and fully porous columns do).

  • Flush: Pump 100% strong solvent (e.g., Acetonitrile or Methanol) through the column at 50% of your standard flow rate for 20 column volumes.

  • Self-Validation Test: Reconnect the column in its normal orientation. Inject an inert, well-characterized standard (e.g., Uracil for void volume, Toluene for retention).

    • Validation Check: If the standard peak is now sharp, the frit blockage was cleared. If the standard peak remains split, the silica bed has collapsed (void), and the column must be discarded.

Part 5: References

  • Effects of Sample Solvents on Peak Shape Shimadzu Technical Support URL:[Link]

  • What are common causes of peak splitting when running an LC column? Waters Knowledge Base (WKB194672) URL:[Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

  • What is Peak Splitting? Chromatography Today URL:[Link]

  • Peak Splitting in HPLC: Causes and Solutions Separation Science URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 3-Amino-2-fluorobenzenesulphonamide Purification

An in-depth guide to optimizing the crystallization of 3-Amino-2-fluorobenzenesulphonamide, designed for researchers and drug development professionals. As a Senior Application Scientist, this guide synthesizes technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the crystallization of 3-Amino-2-fluorobenzenesulphonamide, designed for researchers and drug development professionals.

As a Senior Application Scientist, this guide synthesizes technical principles with field-proven strategies to address the nuanced challenges of crystallizing 3-Amino-2-fluorobenzenesulphonamide. The objective is not merely to provide protocols, but to empower researchers with the causal understanding required to troubleshoot and optimize purification effectively. Crystallization is a critical control point that dictates the purity, stability, and ultimately, the performance of an active pharmaceutical ingredient or intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 3-Amino-2-fluorobenzenesulphonamide to consider for crystallization?

A: The molecular structure of 3-Amino-2-fluorobenzenesulphonamide—featuring an aromatic ring, an amino group (-NH2), a fluoro group (-F), and a sulfonamide group (-SO2NH2)—governs its crystallization behavior. The sulfonamide and amino groups are potent hydrogen bond donors and acceptors, predisposing the molecule to form complex hydrogen bond networks in the solid state.[1][2] This strong intermolecular bonding influences solubility and can lead to the formation of different crystal packing arrangements, known as polymorphs.[3] The fluorine atom adds polarity and can participate in weaker interactions, further influencing crystal packing.

Q: What is a good starting point for solvent selection?

A: A systematic solvent screening is paramount. The ideal single-solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[4] For a molecule like 3-Amino-2-fluorobenzenesulphonamide, polar protic solvents (like ethanol or isopropanol) and polar aprotic solvents (like acetone or acetonitrile) are excellent starting points. An aqueous ethanol solution is often a good choice for purifying sulfonamides.[1][2] For a solvent/anti-solvent system, you would dissolve the compound in a "good" solvent (e.g., acetone) and then titrate in a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexanes) to induce precipitation.[3]

Q: How do I assess the purity of my crystallized product?

A: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the purity of sulfonamides.[5][6] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is typically effective.[6] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6] For definitive structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks during the process.[5]

Section 2: Troubleshooting Crystallization Issues

This section addresses common experimental failures with a focus on root causes and corrective strategies.

Q1: My compound is "oiling out" or forming an amorphous precipitate instead of crystallizing. What should I do?

A: Causality Explained: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid in that solvent environment. The compound separates as a liquid phase instead of an ordered solid lattice. This is often caused by cooling a highly concentrated solution too rapidly or using a solvent in which the compound is excessively soluble.

Troubleshooting Workflow: Oiling Out

G start Oiling Out Observed reheat Re-heat solution to re-dissolve the oil. Add 10-20% more hot solvent. start->reheat slow_cool Allow solution to cool very slowly. Insulate the flask. reheat->slow_cool result1 Crystals Form? slow_cool->result1 success Success: Isolate Crystals result1->success  Yes change_solvent Modify Solvent System result1->change_solvent No   lower_bp Switch to a lower-boiling point solvent. change_solvent->lower_bp antisolvent Use a solvent/anti-solvent system at a lower temperature. change_solvent->antisolvent G start Purity Not Improving id_impurity Identify the impurity if possible (LC-MS). Is it an isomer or related compound? start->id_impurity change_solvent Change Solvent System id_impurity->change_solvent Different solubility needed slow_growth Promote Slower Crystal Growth id_impurity->slow_growth Reduce inclusions alt_purification Alternative Purification id_impurity->alt_purification Impurity is very similar a change_solvent->a Select a solvent with a different polarity or H-bonding capability to exploit solubility differences. b slow_growth->b Slower cooling or slower anti-solvent addition reduces the trapping of mother liquor. c alt_purification->c Consider column chromatography to remove the persistent impurity before re-attempting crystallization.

Caption: Decision process for tackling persistent impurities.

Corrective Actions:
  • Change the Solvent: An impurity that is co-crystallizing in one solvent may have different solubility in another. Switch to a solvent with a different polarity or hydrogen-bonding capability. For example, if you are using ethanol (polar, protic), try ethyl acetate (polar, aprotic).

  • Slow Down Crystal Growth: Rapid crystal growth is more likely to trap impurities within the lattice or as inclusions. Slower cooling or a much slower rate of anti-solvent addition can produce purer crystals.

  • Perform a Pre-Purification Step: If a specific impurity is particularly stubborn, consider using another purification method, such as flash column chromatography, to remove it before performing the final crystallization.

Q4: I am observing different crystal forms (polymorphs). How can I control this?

A: Causality Explained: Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides. [3]Different polymorphs can have different physical properties, including solubility and stability. The formation of a specific polymorph is kinetically and thermodynamically controlled and is highly sensitive to crystallization conditions.

Control Strategies:
  • Standardize Conditions: Strictly control and document all crystallization parameters: solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor variations can lead to different polymorphic forms. [3]2. Seeding: The most reliable method for obtaining a specific polymorph is to use seed crystals of that desired form. Introducing a seed crystal into a supersaturated solution provides a template, directing the crystallization to produce that same form. [3]3. Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored. [3]Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities to identify conditions that consistently produce the desired form.

Section 3: Standardized Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify promising solvents for crystallization.

  • Preparation: Place approximately 10-20 mg of crude 3-Amino-2-fluorobenzenesulphonamide into each of several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1) dropwise, vortexing after each addition. Add up to 1 mL. Note if the compound dissolves readily at room temperature (this solvent may be better suited as part of an anti-solvent system).

  • Heating: For tubes where the solid did not dissolve at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Note if the compound fully dissolves.

  • Cooling: Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality of the precipitate. A crystalline solid is desired. Amorphous powders, oils, or heavy precipitation are less ideal. The best candidates are solvents that dissolve the compound when hot but yield a crystalline solid upon cooling.

Table 1: Solvent Selection Guide for Crystallization Screening
Solvent Class Boiling Point (°C) Typical Use
WaterPolar Protic100Good anti-solvent for polar organic compounds.
EthanolPolar Protic78Excellent primary solvent for many sulfonamides. [1][2]
IsopropanolPolar Protic82Good primary solvent, less volatile than ethanol.
AcetonitrilePolar Aprotic82Good primary solvent, can be used in reverse-phase HPLC. [6]
AcetonePolar Aprotic56Strong solvent, often used to dissolve compounds for anti-solvent addition.
Ethyl AcetatePolar Aprotic77Medium polarity solvent, good for primary crystallization.
DichloromethaneNonpolar40Typically used to dissolve compounds for vapor diffusion or layering.
Hexanes/HeptaneNonpolar~69 / ~98Excellent anti-solvents.
Protocol 2: Cooling Crystallization
  • Dissolution: In a flask, add the minimum volume of a suitable hot solvent (identified in Protocol 1) to completely dissolve the crude 3-Amino-2-fluorobenzenesulphonamide.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. [3]4. Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation. [3]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor. [3]7. Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 3: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature. [3]2. Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water or hexanes) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). [3]4. Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow.

  • Isolation & Drying: Follow steps 4-7 from Protocol 2.

Protocol 4: Purity Assessment by HPLC

This protocol provides a starting point for HPLC method development.

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the crystallized material in the mobile phase diluent (e.g., 50:50 acetonitrile:water). [5]Filter the sample through a 0.45 µm syringe filter before injection. [6]2. Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). [6] * Mobile Phase A: 0.1% Formic acid in Water. [6] * Mobile Phase B: 0.1% Formic acid in Acetonitrile. [6] * Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min. [6] * Column Temperature: 30°C. [6] * Detection Wavelength: UV, scan from 210-400 nm and select an optimal wavelength (e.g., 278 nm as a starting point). [6] * Injection Volume: 10 µL. [6]3. Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100. [5]

Section 4: References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem. Available at:

  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem. Available at:

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. Available at:

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at:

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO. Available at:

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at:

  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem. Available at:

  • The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. Available at:

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC. Available at:

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available at:

  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem. Available at:

Sources

Optimization

Reducing byproducts in the amination of 2-fluorobenzenesulphonamide derivatives

Introduction: The amination of 2-fluorobenzenesulphonamide derivatives is a cornerstone reaction in medicinal chemistry and drug development, providing a robust pathway to a diverse range of biologically active molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The amination of 2-fluorobenzenesulphonamide derivatives is a cornerstone reaction in medicinal chemistry and drug development, providing a robust pathway to a diverse range of biologically active molecules. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the fluorine atom, activated by the potent electron-withdrawing sulphonamide group, is displaced by an amine nucleophile.[1][2] While powerful, this transformation is not without its challenges. The formation of byproducts can complicate purification, reduce yields, and consume valuable starting materials.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls, optimize reaction conditions, and minimize byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Significant formation of a hydroxylated byproduct (2-hydroxybenzenesulphonamide derivative).

Question: My reaction is generating a significant amount of a byproduct with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is causing this and how can I prevent it?

Answer:

This is a classic case of a competing hydrolysis reaction. The SNAr mechanism is not exclusive to amine nucleophiles. Water (H₂O) or hydroxide ions (OH⁻), if present in the reaction mixture, can also act as nucleophiles, attacking the electron-deficient carbon and displacing the fluoride to form the undesired 2-hydroxy byproduct. This is particularly problematic when using strong hydroxide bases like NaOH or KOH.

Causality: The sulphonamide group strongly activates the ortho position, making the C-F bond highly susceptible to nucleophilic attack. Hydroxide is a potent nucleophile and its presence, even in trace amounts from residual water reacting with a strong base, can lead to significant byproduct formation.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Solvents:

    • Solvents: Use anhydrous solvents. Aprotic polar solvents like DMSO, DMF, or NMP should be purchased in anhydrous grade or dried over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.

    • Amine: If the amine is a liquid, consider distilling it over a suitable drying agent (e.g., CaH₂). If it is a solid, ensure it is thoroughly dried under a vacuum.

    • Glassware: All glassware should be oven-dried or flame-dried under vacuum/inert atmosphere immediately before use.

  • Strategic Base Selection:

    • Avoid strong hydroxide bases (NaOH, KOH, LiOH).

    • Opt for non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to deprotonate the amine or scavenge the HF byproduct without introducing a competing hydroxide nucleophile.

    • Sterically hindered organic bases, such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU), can also be effective.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Diagram: Desired Amination vs. Undesired Hydrolysis

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM 2-Fluorobenzenesulphonamide + Amine (R-NH2) Meisenheimer_Amine Meisenheimer Complex (Amine Adduct) SM->Meisenheimer_Amine + R-NH2 (Desired) Meisenheimer_OH Meisenheimer Complex (Hydroxide Adduct) SM->Meisenheimer_OH + OH⁻ (Undesired) Product_Desired Desired Product: 2-Aminobenzenesulphonamide Meisenheimer_Amine->Product_Desired - F⁻ Product_Byproduct Byproduct: 2-Hydroxybenzenesulphonamide Meisenheimer_OH->Product_Byproduct - F⁻

Caption: Competing pathways in the SNAr reaction of 2-fluorobenzenesulphonamides.

Issue 2: Sluggish reaction, low conversion, and poor yield.

Question: My amination reaction is very slow or stalls at low conversion, resulting in a poor yield of my desired product. How can I improve the reaction kinetics?

Answer:

The rate of an SNAr reaction is highly dependent on several factors: the electronic properties of the aromatic ring, the nucleophilicity of the amine, the solvent, and the temperature. A sluggish reaction points to a deficiency in one or more of these areas. The rate-determining step is typically the initial nucleophilic attack to form the negatively charged intermediate, known as a Meisenheimer complex.[1][2] The reaction rate is accelerated by factors that stabilize this intermediate.

Troubleshooting Protocol:

  • Solvent Optimization:

    • The Meisenheimer complex is charged and polar. Therefore, polar aprotic solvents are ideal as they can solvate the complex without interfering with the nucleophile.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).

    • If your reaction is slow in a less polar solvent like THF, switching to DMSO or NMP will likely cause a significant rate enhancement.

  • Temperature Control:

    • Like most reactions, increasing the temperature will increase the reaction rate. Many SNAr aminations are run at elevated temperatures (e.g., 80-150 °C).

    • Caution: Excessively high temperatures can lead to byproduct formation or decomposition of starting materials or products. Perform a systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance. Microwave irradiation can sometimes be used to safely and rapidly heat reactions, reducing reaction times.[3]

  • Base and Nucleophile Concentration:

    • Ensure you are using at least a stoichiometric amount of base, and often a slight excess (1.5-2.0 equivalents) is beneficial to drive the reaction to completion.

    • The nucleophilicity of the amine is critical. Electron-rich alkylamines are generally more reactive than electron-poor anilines. If using a weakly nucleophilic amine, higher temperatures and longer reaction times may be necessary.

Data Presentation: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition COutcome
Solvent THFAcetonitrileDMSO Highest yield and fastest conversion observed in DMSO.
Temperature 60 °C80 °C100 °C Reaction rate significantly increased at 100 °C without notable decomposition.
Base DIPEA (Organic)K₂CO₃ (Inorganic) KOH (Hydroxide)K₂CO₃ provided a good balance of reactivity and minimal byproduct formation.
Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield / Incomplete Reaction q1 Is the solvent polar aprotic (e.g., DMSO, NMP)? start->q1 q2 Is the temperature sufficiently high? q1->q2 Yes a1_yes Switch to DMSO or NMP. Ensure solvent is anhydrous. q1->a1_yes No q3 Is the base appropriate and in sufficient excess? q2->q3 Yes a2_yes Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). Consider microwave heating. q2->a2_yes No q4 Is the amine nucleophile very weak? q3->q4 Yes a3_yes Use a stronger, non-nucleophilic base (e.g., K2CO3 -> Cs2CO3). Increase equivalents to 2.0. q3->a3_yes No a4_yes Increase reaction time and temperature. Consider alternative synthetic route if possible. q4->a4_yes Yes end_node Re-evaluate Reaction / Purify Product q4->end_node No a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes->end_node

Caption: A logical workflow for troubleshooting low-yield amination reactions.

Issue 3: Difficulty in purifying the final product.

Question: My reaction seems to work, but the workup and purification are challenging. How can I effectively isolate my aminated product?

Answer:

Purification can be complicated by unreacted starting materials, the base, and any byproducts. Leveraging the chemical properties of your product is key to designing an effective purification strategy.

Recommended Purification Protocol: Acid-Base Extraction

This protocol exploits the basicity of the amine product to separate it from neutral or acidic starting materials and byproducts.

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Remove Base: Wash the organic layer with water and then brine to remove the inorganic base and highly polar solvents like DMSO or DMF.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product, being basic, will be protonated and move into the aqueous layer, leaving neutral impurities (like unreacted 2-fluorobenzenesulphonamide) in the organic layer.

  • Isolate Impurities: Separate the layers. The organic layer contains neutral impurities and can be discarded.

  • Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until it is basic (pH > 9). This deprotonates your amine product, causing it to precipitate or become soluble in an organic solvent.

  • Final Extraction: Extract the now-basic aqueous layer with fresh organic solvent (e.g., ethyl acetate, dichloromethane). Your purified amine product will now be in this new organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Further Purification: If impurities remain, column chromatography on silica gel is a standard next step.

References

  • Access to amidines via C(sp 2 )–N coupling of trifluoroborate-iminiums with N -fluorobenzenesulfonimide. Chemical Science (RSC Publishing).
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC.
  • Amination of various fluorobenzenes and amines under microwave irradiation. ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Chemistry Portal.
  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
  • N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines via catalytic aminofluorination of styrenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Platform Comparison Guide: Mass Spectrometry Strategies for 3-Amino-2-fluorobenzenesulphonamide

Executive Summary 3-Amino-2-fluorobenzenesulphonamide (C₆H₇FN₂O₂S, Monoisotopic Mass: 190.0212 Da) is a highly specialized chemical building block frequently utilized in the synthesis of advanced pharmaceutical agents, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-fluorobenzenesulphonamide (C₆H₇FN₂O₂S, Monoisotopic Mass: 190.0212 Da) is a highly specialized chemical building block frequently utilized in the synthesis of advanced pharmaceutical agents, including CFTR modulators and TGF-βR1 inhibitors. Because of its dual functionality—an aniline moiety and a primary sulfonamide group—precise structural characterization and trace-level quantification are critical during drug development and impurity profiling.

This guide objectively compares the performance of three premier Mass Spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound. Furthermore, it provides a self-validating experimental protocol and details the mechanistic causality behind its gas-phase fragmentation.

Mechanistic Insights: Gas-Phase Fragmentation Dynamics

To accurately identify 3-Amino-2-fluorobenzenesulphonamide, one must understand its electrospray ionization (ESI) behavior. In positive ion mode (ESI+), the molecule readily accepts a proton at the highly basic aniline nitrogen, yielding a stable precursor ion at m/z 191.0285[M+H]⁺ .

The subsequent collision-induced dissociation (CID) is driven by the intrinsic stability of the resulting product ions [1, 2]:

  • Ammonia Elimination (-17 Da): The initial fragmentation typically involves the loss of NH₃ from the protonated aniline group, driven by the formation of a stable benzyl-type cation at m/z 174.0020 .

  • Sulfur Dioxide Rearrangement (-64 Da): A hallmark of aromatic sulfonamides is the unexpected loss of a neutral SO₂ molecule. This occurs via an intramolecular rearrangement where the aromatic ring directly attacks the sulfonamide nitrogen, expelling SO₂ and forming an anilide-like cation at m/z 110.0401 [1].

  • Hydrogen Fluoride Loss (-20 Da): The highly electronegative fluorine atom on the aromatic ring promotes the elimination of HF, resulting in a highly conjugated ring system at m/z 90.0339 .

Fragmentation M [M+H]+ m/z 191.0285 F1 [M+H - NH3]+ m/z 174.0020 M->F1 - NH3 (-17 Da) F2 [M+H - NH3 - SO2]+ m/z 110.0401 F1->F2 - SO2 (-64 Da) F3 [M+H - NH3 - SO2 - HF]+ m/z 90.0339 F2->F3 - HF (-20 Da)

Fig 1. ESI(+) MS/MS fragmentation pathway of 3-Amino-2-fluorobenzenesulphonamide.

Platform Comparison: Selecting the Right Mass Spectrometer

The choice of MS platform dictates the balance between quantitative sensitivity and qualitative structural confidence. Below is an objective comparison of how different architectures handle the analysis of 3-Amino-2-fluorobenzenesulphonamide.

Table 1: Performance Comparison of MS Platforms for Sulfonamide Analysis

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap High-Resolution MS
Primary Application High-throughput PK quantificationUnknown impurity profilingComplex matrix structural elucidation
Mass Accuracy Unit mass (~0.1 Da)High (< 5 ppm)Ultra-High (< 2 ppm)
Resolution (FWHM) ~1,000~40,000> 100,000
Sensitivity (Targeted) Excellent (MRM mode)Moderate to GoodGood (PRM mode)
Dynamic Range 5-6 orders of magnitude4-5 orders of magnitude3-4 orders of magnitude
Best For: Routine batch release, bioanalysisIdentifying degradation productsResolving isobaric interferences

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates System Suitability Testing (SST), matrix blanks to eliminate false positives from carryover, and an internal standard to correct for ESI ion suppression.

Workflow S1 1. Sample Prep & QC Spike Internal Standard, 50% MeOH S2 2. UHPLC Separation C18 Column, H2O/MeCN + 0.1% FA S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV, Temp: 300°C S2->S3 S4 4. Mass Analysis (CID) Optimize Collision Energy (15-30 eV) S3->S4 S5 5. Data Processing Extracted Ion Chromatograms & Mass Accuracy S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for sulfonamide analysis.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Action: Dissolve 3-Amino-2-fluorobenzenesulphonamide in 50% Methanol/Water to a final concentration of 1 µg/mL. Spike with 100 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₆-sulfanilamide).

    • Causality: Methanol ensures the solubility of the fluorinated ring, while the internal standard corrects for matrix-induced ionization suppression, ensuring quantitative trustworthiness.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The C18 stationary phase effectively retains the amphiphilic sulfonamide. Formic acid (0.1%) acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state to maximize ESI efficiency.

  • Ionization & Source Optimization:

    • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and sheath gas flow to 40 arb.

    • Causality: High desolvation temperatures are required to evaporate the aqueous portion of the mobile phase, preventing droplet freezing and ensuring efficient gas-phase ion release.

  • Collision-Induced Dissociation (CID):

    • Action: Isolate the m/z 191 precursor. Apply a collision energy (CE) ramp from 15 eV to 30 eV using Argon as the collision gas.

    • Causality: 15 eV is sufficient to cleave the C-N bond (loss of NH₃), but higher energies (~25-30 eV) are required to drive the sterically demanding intramolecular SO₂ rearrangement.

  • System Validation (QC Checks):

    • Action: Run a solvent blank immediately after the highest calibration standard. The blank must show < 5% of the Lower Limit of Quantification (LLOQ) signal.

Quantitative Data & Fragment Analysis

When utilizing High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF or Orbitrap, exact mass measurements provide definitive proof of the proposed fragmentation mechanisms.

Table 2: Exact Mass and Expected Fragments of 3-Amino-2-fluorobenzenesulphonamide (HRMS Data)

Ion TypeElemental FormulaTheoretical Mass (Da)Expected Error (Q-TOF)Diagnostic Significance
Precursor [M+H]⁺ C₆H₈FN₂O₂S⁺191.0285< 3 ppmConfirms intact molecule
Fragment 1 C₆H₅FNO₂S⁺174.0020< 3 ppmConfirms presence of primary amine
Fragment 2 C₆H₅FN⁺110.0401< 5 ppmConfirms aromatic sulfonamide (SO₂ loss)
Fragment 3 C₆H₄N⁺90.0339< 5 ppmConfirms fluorinated aromatic ring

References

  • Sun, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393 (2008). URL:[Link]

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379 (2003). URL:[Link]

Comparative

Comprehensive Guide: Validation of Stability-Indicating Assays for 3-Amino-2-fluorobenzenesulphonamide

Introduction: The Analytical Challenge 3-Amino-2-fluorobenzenesulphonamide (CAS 1936347-93-1) is a critical, bifunctional chemical intermediate widely utilized in the synthesis of advanced therapeutics, including Cystic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-Amino-2-fluorobenzenesulphonamide (CAS 1936347-93-1) is a critical, bifunctional chemical intermediate widely utilized in the synthesis of advanced therapeutics, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1] and TGF-βR1 inhibitors. Structurally, it possesses an electron-withdrawing fluorine atom flanked by an oxidatively labile aniline group and a hydrolytically sensitive sulfonamide moiety.

Because impurities and degradants in pharmaceutical intermediates can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), developing a robust Stability-Indicating Assay (SIA) is paramount. An SIA must unambiguously separate the parent compound from all potential degradation products. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC) for this application, providing a self-validating, step-by-step protocol grounded in regulatory standards.

Regulatory Grounding & Workflow Design

The development and validation of an SIA are governed by two primary international standards:

  • ICH Q1A(R2) : Dictates the stress testing (forced degradation) conditions required to elucidate degradation pathways [2].

  • ICH Q2(R2) : Outlines the lifecycle and parameters for analytical procedure validation [3].

To ensure scientific integrity, the forced degradation workflow must be systematically executed to generate the degradants that the chromatographic method will later be tasked with resolving.

G cluster_stress ICH Q1A(R2) Forced Degradation A 3-Amino-2-fluorobenzenesulphonamide (API Intermediate) B1 Acidic (0.1N HCl) A->B1 B2 Alkaline (0.1N NaOH) A->B2 B3 Oxidative (3% H2O2) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (UV/Vis) A->B5 C Neutralization & Dilution B1->C B2->C B3->C B4->C B5->C D UHPLC-PDA/MS Analysis C->D E Peak Purity & Mass Balance D->E

Workflow for forced degradation of 3-Amino-2-fluorobenzenesulphonamide under ICH Q1A(R2).

Technology Comparison: HPLC-UV vs. UHPLC-PDA/MS

When selecting an analytical platform for 3-Amino-2-fluorobenzenesulphonamide, researchers must account for the molecule's polarity. The electron-withdrawing fluorine lowers the pKa of the aniline group, while the sulfonamide remains acidic. Degradation products (e.g., N-oxides or sulfonic acids) are highly polar and prone to co-elution.

The table below compares the performance of traditional HPLC-UV against modern UHPLC-PDA/MS, highlighting the causality behind the superior performance of UHPLC.

Performance MetricTraditional HPLC-UVModern UHPLC-PDA/MSScientific Causality / Advantage
Column Particle Size 5.0 µm1.7 µmSub-2 µm particles drastically reduce eddy diffusion (per the van Deemter equation), increasing theoretical plates to resolve closely eluting polar degradants.
Run Time 25 - 30 min5 - 8 minSmaller particles allow for higher optimal linear velocities, enabling faster flow rates without compromising chromatographic resolution.
Peak Purity Assessment Limited (UV only)High (PDA + MS)PDA provides spectral homogeneity checks across the peak; MS provides exact mass data for the structural elucidation of unknown degradants.
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mLSharper peaks (reduced longitudinal band broadening) result in higher signal-to-noise (S/N) ratios, critical for detecting trace impurities.
Solvent Consumption ~25 mL per run~3 mL per runLower flow rates and shorter run times align with green chemistry initiatives and reduce operational costs.

Experimental Protocol: Self-Validating UHPLC Methodology

To guarantee trustworthiness, the following protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: At pH 2.7, the acidic sulfonamide group remains fully protonated (neutral), while the basic aniline group is partially protonated. This dual-state prevents peak splitting and excessive tailing on reversed-phase stationary phases.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: C18-PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm.

    • Causality: The PFP phase offers alternative selectivity via π-π and dipole-dipole interactions, which is highly effective for separating fluorinated aromatic compounds from their non-fluorinated or oxidized degradants.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

  • Gradient: 5% B to 95% B over 6.0 minutes.

Step 3: System Suitability Testing (SST) - The Gating Mechanism

Inject a standard solution (50 µg/mL) of 3-Amino-2-fluorobenzenesulphonamide spiked with 1% of a known degradant (e.g., 2-fluorobenzenesulphonamide) in five replicates. The system is validated for the run only if:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of secondary silanol interactions).

  • Resolution (Rs): ≥ 2.0 between the parent peak and the closest eluting degradant.

Method Validation Lifecycle (ICH Q2(R2))

Once the method is developed and the SST passes, the assay must undergo formal validation. The ICH Q2(R2) guideline mandates a lifecycle approach to ensure the method is "fit for purpose" [3].

Validation Start System Suitability (Self-Validation) Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob End Validated SIA Method Rob->End

Analytical procedure validation lifecycle according to ICH Q2(R2) guidelines.

Step-by-Step Validation Execution:
  • Specificity: Analyze forced degradation samples (from Section 2). Utilize the PDA detector to verify that the purity angle of the 3-Amino-2-fluorobenzenesulphonamide peak is less than the purity threshold. This proves no degradants are co-eluting under the main peak.

  • Linearity & Range: Prepare calibration standards from 25% to 150% of the target concentration (e.g., 12.5 µg/mL to 75 µg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy: Perform spike-recovery experiments by adding known amounts of the API to a placebo matrix at 50%, 100%, and 150% levels. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent sample preparations at 100% concentration. Acceptance: %RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the above on a different day, with a different analyst, using a different UHPLC system.

  • Robustness: Use a Design of Experiments (DoE) approach to slightly vary flow rate (±0.05 mL/min), column temperature (±5°C), and mobile phase pH (±0.2). Acceptance: SST criteria (specifically Resolution ≥ 2.0) must remain satisfied under all perturbed conditions.

Conclusion

Validating a stability-indicating assay for 3-Amino-2-fluorobenzenesulphonamide requires a deep understanding of the molecule's physicochemical properties. By leveraging UHPLC-PDA/MS with a PFP stationary phase and acidic mobile modifiers, analysts can overcome the challenges of polar degradant co-elution. Embedding self-validating System Suitability Tests ensures that the data generated strictly adheres to ICH Q1A(R2) and Q2(R2) mandates, ultimately safeguarding the integrity of downstream pharmaceutical manufacturing.

References

  • 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity Source: Justia Patents URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Validation

A Comparative Guide to the Enzyme Inhibition Profile of 3-Amino-2-fluorobenzenesulphonamide and its Analogs

This guide provides a comprehensive analysis of the enzyme inhibitory properties of fluorinated benzenesulphonamides, with a particular focus on the structural motif of 3-Amino-2-fluorobenzenesulphonamide. It is intended...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the enzyme inhibitory properties of fluorinated benzenesulphonamides, with a particular focus on the structural motif of 3-Amino-2-fluorobenzenesulphonamide. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel enzyme inhibitors, particularly targeting carbonic anhydrases. This document synthesizes data from various sources to offer a comparative benchmark and detailed experimental protocols for assessing inhibitory potency.

Introduction: Sulphonamides as Privileged Scaffolds for Enzyme Inhibition

Sulphonamides are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] Their ability to act as potent inhibitors of various enzymes stems from the sulphonamide moiety's capacity to bind to metallic ions within enzyme active sites.[2][3] A primary and extensively studied target of sulphonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2][4]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] There are several known human CA isoforms (e.g., hCA I, II, IV, IX, XII), which play crucial roles in various physiological processes.[1] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[2][4] The development of isoform-selective CA inhibitors is a key objective in drug discovery to minimize off-target effects.[5]

Fluorination of the benzenesulphonamide core is a common strategy to enhance binding affinity and modulate selectivity.[5][6] This guide focuses on the potential inhibitory profile of 3-Amino-2-fluorobenzenesulphonamide, a compound of interest due to its specific substitution pattern, and compares it with other fluorinated analogs.

Mechanism of Action: How Sulphonamides Inhibit Carbonic Anhydrase

The inhibitory action of sulphonamides against carbonic anhydrases is a well-established mechanism. The sulphonamide group (-SO₂NH₂) is the key pharmacophore responsible for this activity.

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking a carbon dioxide molecule. Sulphonamide inhibitors function by mimicking the transition state of this reaction. The deprotonated sulphonamide anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytic water molecule/hydroxide ion.[2] This binding is stabilized by a network of hydrogen bonds with active site residues, such as Thr199.[6] The high affinity of sulphonamides for the zinc ion results in potent inhibition of the enzyme's catalytic activity.[2]

Sulphonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_2 Inhibited Complex Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Thr199 Thr199 Sulphonamide R-SO2NH2 Inhibited_Complex Inhibited_Complex Inhibited_Zn Zn(II) Inhibited_His94 His94 Inhibited_Zn->Inhibited_His94 Inhibited_His96 His96 Inhibited_Zn->Inhibited_His96 Inhibited_His119 His119 Inhibited_Zn->Inhibited_His119 Inhibited_Sulphonamide R-SO2NH- Inhibited_Zn->Inhibited_Sulphonamide Coordination bond Inhibited_Thr199 Thr199 Inhibited_Sulphonamide->Inhibited_Thr199 H-bond Active_Site Active_Site Active_Site->Inhibited_Complex Binding

Caption: Mechanism of carbonic anhydrase inhibition by a sulphonamide.

Comparative Analysis of Inhibitory Potency (IC50/Ki Values)

Below is a table summarizing the inhibitory activities (IC50 or Ki values) of various fluorinated benzenesulphonamide derivatives against different human carbonic anhydrase isoforms. This data provides a valuable framework for predicting the potential efficacy of 3-Amino-2-fluorobenzenesulphonamide.

Compound/DerivativehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Reference
Acetazolamide (Standard)1991336392[8]
Tetrafluoro-substituted sulphonamides (general)41.5-150030.1-7551.5-38.90.8-12.4[6]
1,2,3-Triazole benzenesulfonamide derivatives428-63895-16425-5231-80[8]
4-Substituted-2,3,5,6-tetrafluorobenzenesulphonamidesNanomolar range for various isoformsNanomolar range for various isoformsNanomolar range for various isoformsNanomolar range for various isoforms[7]
p-Aminobenzene-sulfonamide pyrimidine derivatives65.7-86043.6-Ki--[1]

Note: The table presents a range of reported values to indicate the general potency of these classes of compounds. For specific values, please refer to the cited literature.

Based on the structure-activity relationships observed in these studies, it can be inferred that 3-Amino-2-fluorobenzenesulphonamide is likely to be a potent inhibitor of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, which are often more sensitive to sulphonamide inhibition.[6] The presence of the fluorine atom is expected to enhance binding affinity compared to non-fluorinated analogs.

Experimental Protocols for Determining IC50 Values

To accurately benchmark the inhibitory potency of 3-Amino-2-fluorobenzenesulphonamide or any other inhibitor, a standardized and robust experimental protocol is essential. The stopped-flow CO₂ hydration assay is a widely accepted method for determining the inhibition constants for carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials and Reagents:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitor (e.g., 3-Amino-2-fluorobenzenesulphonamide)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Assay Buffer: 20 mM HEPES or TAPS, pH 7.4

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the test inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution to create a range of test concentrations.

    • Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare the CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).

    • Load one syringe of the stopped-flow instrument with the enzyme solution containing the pH indicator and the test inhibitor at various concentrations (or DMSO for the control).

    • Load the second syringe with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, buffer, pH indicator, and CO₂.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the enzymatic reaction from the linear portion of the absorbance versus time curve for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration by comparing the inhibited rates to the uninhibited (control) rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Km) are known.[9]

IC50 Determination Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Load_Syringes Load Stopped-Flow Syringes Prepare_Reagents->Load_Syringes Run_Experiment Initiate Rapid Mixing and Monitor Absorbance Change Load_Syringes->Run_Experiment Calculate_Rates Calculate Initial Reaction Rates Run_Experiment->Calculate_Rates Determine_Inhibition Calculate Percent Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Determine_Inhibition->Plot_Data Calculate_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 value of an inhibitor.

Conclusion

While direct experimental data for 3-Amino-2-fluorobenzenesulphonamide is not yet widely published, a comprehensive analysis of structurally related fluorinated benzenesulphonamides provides a strong foundation for predicting its inhibitory profile against carbonic anhydrases. The presence of the fluorine atom and the amino group on the benzenesulphonamide scaffold suggests that this compound is likely a potent inhibitor, with potential selectivity towards tumor-associated CA isoforms.

The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the IC50 values of 3-Amino-2-fluorobenzenesulphonamide and other novel inhibitors, enabling a standardized comparison of their potency. Further experimental investigation is warranted to precisely characterize the inhibitory activity and isoform selectivity of this promising compound.

References

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. (2024). [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information. (n.d.). [Link]

  • Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. (2025). [Link]

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. (2015). [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. (2021). [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided. Taylor & Francis Online. (2023). [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. (2021). [Link]

  • IC 50 values for the inhibition of hCAII. ResearchGate. (n.d.). [Link]

  • p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. MDPI. (2026). [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. National Center for Biotechnology Information. (2025). [Link]

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. National Center for Biotechnology Information. (n.d.). [Link]

  • Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. National Center for Biotechnology Information. (n.d.). [Link]

  • Representative IC50 values for enzyme inhibition. ResearchGate. (n.d.). [Link]

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. PubMed. (2013). [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. (2022). [Link]

Sources

Comparative

Cross-reactivity and selectivity of 3-Amino-2-fluorobenzenesulphonamide vs analogs

Structural Pharmacophore Profiling: Cross-Reactivity and Selectivity of 3-Amino-2-fluorobenzenesulphonamide Versus Analogs In the landscape of modern medicinal chemistry, primary benzenesulfonamides are recognized as pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacophore Profiling: Cross-Reactivity and Selectivity of 3-Amino-2-fluorobenzenesulphonamide Versus Analogs

In the landscape of modern medicinal chemistry, primary benzenesulfonamides are recognized as privileged zinc-binding pharmacophores, predominantly utilized to target metalloenzymes such as Carbonic Anhydrases (CAs) [1]. However, the human genome encodes 15 different CA isoforms. Developing therapeutics that selectively target tumor-associated isoforms (CA IX and CA XII) without cross-reacting with ubiquitous cytosolic isoforms (CA I and CA II) is a profound challenge.

3-Amino-2-fluorobenzenesulphonamide (3-A-2-FBS) has emerged as a cornerstone building block to overcome these cross-reactivity hurdles. This guide provides an objective, data-driven comparison of 3-A-2-FBS against its unfluorinated and polyfluorinated analogs, detailing the mechanistic causality behind its selectivity and the experimental workflows required to validate it.

Mechanistic Causality: The Fluorine-Amine Synergy

The superiority of 3-A-2-FBS over standard benzenesulfonamides is rooted in the precise electronic and steric interplay between its substituents [2].

  • The 2-Fluoro Electronic Effect (Affinity Driver): Primary sulfonamides bind to the active-site zinc ion (Zn²⁺) of metalloenzymes exclusively in their deprotonated, anionic form. Unsubstituted benzenesulfonamide has a pKa of approximately 10.0, meaning only a negligible fraction is active at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the ortho-position (2-fluoro) exerts a strong inductive electron-withdrawing effect. This lowers the sulfonamide pKa to ~7.5–8.0, exponentially increasing the concentration of the active anionic species at pH 7.4 and driving binding affinity from the micromolar to the nanomolar/picomolar range [1].

  • The 3-Amino Steric Handle (Selectivity Driver): High affinity inherently increases the risk of pan-isoform cross-reactivity. The meta-amino group (3-amino) serves as a critical synthetic vector. By functionalizing this amine with bulky aliphatic moieties (e.g., cyclooctyl or cyclododecyl rings), researchers can exploit structural divergences in enzyme active sites. For instance, CA IX possesses a larger, more flexible hydrophobic pocket compared to the sterically restricted active sites of CA I and CA II. The bulky appendages create severe steric clashes in off-target isoforms while perfectly anchoring into CA IX [2, 3].

G A 3-Amino-2-fluorobenzenesulphonamide (3-A-2-FBS) B 2-Fluoro Substitution (Inductive Effect) A->B C 3-Amino Substitution (Synthetic Vector) A->C D Lowers Sulfonamide pKa (Active at pH 7.4) B->D E Enables Bulky Alkylation (e.g., Cyclooctyl) C->E F Enhanced Zn2+ Binding (Picomolar Affinity) D->F G Steric Clash in CA I/II Optimal Fit in CA IX E->G H High Target Selectivity & Reduced Cross-Reactivity F->H G->H

Logic pathway of 3-A-2-FBS: Electronic pKa tuning combined with steric functionalization.

Comparative Analysis: 3-A-2-FBS vs. Analogs

To objectively assess performance, we must compare 3-A-2-FBS against alternative scaffolds. While hyper-fluorination (e.g., tetrafluorinated analogs) further lowers the pKa and maximizes raw affinity, it dramatically increases lipophilicity (LogP), which can lead to non-specific membrane binding, higher toxicity, and poor aqueous solubility[4]. 3-A-2-FBS strikes an optimal balance.

Scaffold / AnalogApprox. Sulfonamide pKaCA IX Affinity Potential (Kd)CA I / II Cross-ReactivityPhysicochemical Profile
Benzenesulfonamide (Base) ~10.0High Micromolar (>1 µM)High (Pan-inhibitor)High solubility, low potency.
3-Aminobenzenesulfonamide ~9.8Low Micromolar (~0.5 µM)High (Pan-inhibitor)Good solubility, poor selectivity.
3-Amino-2-fluorobenzenesulphonamide ~7.8Nanomolar (~10–50 nM)Low (When functionalized)Optimal balance of pKa and LogP.
3-Amino-2,5,6-trifluorobenzenesulfonamide ~6.0Picomolar (<100 pM)Moderate to LowHigh lipophilicity; risk of off-target toxicity.

Experimental Validation Workflows

To rigorously validate the selectivity and cross-reactivity profiles of 3-A-2-FBS derivatives, a self-validating, orthogonal screening cascade is required. Relying on a single assay format often yields false positives due to compound aggregation or assay interference.

Workflow Step1 Compound Library Synthesis (3-A-2-FBS & Analogs) Step2 Primary Screen: FTSA (High-Throughput Thermal Shift) Step1->Step2 Step3 Secondary Screen: ITC (Thermodynamic Signature) Step2->Step3 Hits (ΔTm > 2°C) Step4 Functional Validation (Stopped-Flow CO2 Hydration) Step3->Step4 Confirmed Kd < 100 nM Step5 Selectivity Index Calculation (CA IX vs CA I/II Off-Targets) Step4->Step5

Orthogonal tri-tiered screening cascade for validating target selectivity.

Protocol 1: Fluorescent Thermal Shift Assay (FTSA)

FTSA acts as a high-throughput primary screen. It measures the shift in a protein's melting temperature (ΔTm) upon ligand binding.

  • Preparation: Dilute the target protein (e.g., CA IX catalytic domain) to 1 µM in HEPES buffer (pH 7.4). Add ANS (8-anilino-1-naphthalenesulfonic acid) dye at 50 µM. Causality: ANS is environmentally sensitive; it fluoresces intensely only when bound to the hydrophobic core exposed during protein unfolding.

  • Incubation: Dispense 20 µL of the protein-dye mix into a 96-well PCR plate. Add 3-A-2-FBS analogs to a final concentration of 10 µM. Incubate for 15 minutes at room temperature. Causality: Pre-incubation ensures thermodynamic binding equilibrium is reached prior to thermal stress.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a RT-PCR machine, monitoring fluorescence (Ex: 380 nm, Em: 500 nm). Causality: A slow ramp rate prevents kinetic unfolding artifacts, ensuring the measured ΔTm accurately reflects the ligand's thermodynamic stabilization of the native state.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is mandatory for secondary screening. Fluorination alters the entropic/enthalpic balance of binding by displacing active-site water molecules. ITC captures this exact thermodynamic signature (ΔH, -TΔS, and stoichiometry).

  • Matrix Matching: Dialyze the protein extensively against the assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.4). Dissolve the ligand in the exact same dialysis buffer. Causality: Even microscopic buffer mismatches generate massive heats of dilution that will completely mask the subtle heat of ligand binding.

  • Degassing: Degas both protein and ligand solutions under a vacuum for 10 minutes. Causality: Microbubbles expanding in the sample cell during stirring cause erratic thermal spikes, ruining the baseline.

  • Titration: Load 10 µM protein into the cell and 100 µM ligand into the syringe. Perform 20 injections of 2 µL at 150-second intervals. Subtract the heat of a ligand-into-buffer control titration to isolate the specific binding enthalpy.

Protocol 3: Stopped-Flow CO₂ Hydration Assay

Binding does not always equal inhibition. This functional assay validates the actual suppression of enzymatic activity in real-time.

  • Indicator Setup: Prepare a solution of 0.2 mM phenol red indicator in 20 mM HEPES (pH 7.5). Causality: Phenol red changes absorbance rapidly in response to the protons (H⁺) released during the CA-catalyzed hydration of CO₂ to bicarbonate, allowing real-time tracking of enzyme velocity.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex (pre-incubated for 15 mins) with CO₂-saturated water (15 mM). Causality: The hydration reaction occurs in milliseconds. Stopped-flow pneumatics are required to capture the pre-steady-state kinetics before the reaction reaches equilibrium.

  • Data Analysis: Monitor absorbance at 557 nm. Plot initial reaction velocities against logarithmic inhibitor concentrations to derive the Ki (inhibition constant). Compare Ki values across CA IX, CA I, and CA II to calculate the final Selectivity Index.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Journal of Medicinal Chemistry.[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. ACS Journal of Medicinal Chemistry.[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife.[Link]

  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. MDPI Molecules.[Link]

Safety & Regulatory Compliance

Safety

3-Amino-2-fluorobenzenesulphonamide proper disposal procedures

Comprehensive Disposal and Environmental Management Protocol for 3-Amino-2-fluorobenzenesulfonamide As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is just as c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Environmental Management Protocol for 3-Amino-2-fluorobenzenesulfonamide

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 3-Amino-2-fluorobenzenesulfonamide (CAS: 1936347-93-1) presents a unique set of disposal challenges due to its trifunctional nature: it contains an aniline moiety, a highly stable carbon-fluorine (C-F) bond, and a sulfonamide group.

This guide provides a self-validating, step-by-step operational protocol to ensure your laboratory remains compliant with Resource Conservation and Recovery Act (RCRA) guidelines while mitigating environmental and occupational hazards.

Chemical Profiling and the Causality of Risk

To properly dispose of a chemical, one must first understand the mechanistic hazards of its structural components. We do not simply categorize waste; we engineer disposal strategies based on molecular realities.

  • The Aniline Moiety: Aniline derivatives are highly toxic, readily absorbed through the dermal layer, and pose severe aquatic toxicity risks [1]. This dictates that the compound must be managed as a characteristic toxic waste and strictly kept out of municipal aqueous waste streams.

  • The Fluorine Atom: The C-F bond is one of the strongest in organic chemistry. Standard, low-temperature incineration is insufficient and can lead to the emission of toxic hydrogen fluoride (HF) gas or the creation of persistent, PFAS-like environmental contaminants [2].

  • The Sulfonamide Group: Upon thermal degradation, the sulfur and nitrogen atoms oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specialized flue gas scrubbing during final destruction.

Quantitative Disposal Parameters

To ensure complete destruction and regulatory compliance, the downstream processing of this chemical must adhere to strict physicochemical parameters.

Table 1: Quantitative Parameters for Fluorinated Sulfonamide Waste Management

ParameterSpecificationCausality / Rationale
Liquid Accumulation Limit ≤ 75% of container capacityPrevents over-pressurization and hydrostatic rupture from vapor expansion [3].
Incineration Temperature > 1,100 °C (2,012 °F)Provides sufficient activation energy to completely cleave the highly stable C-F bond [2].
Thermal Residence Time ≥ 2.0 secondsEnsures complete combustion, preventing the formation of hazardous pyrolytic byproducts.
Scrubber pH Requirement > 8.5 (Alkaline)Ca(OH)₂ or NaOH scrubbers are required to neutralize acidic HF and SOx gases generated during thermal destruction.

Step-by-Step Laboratory Accumulation Protocol

This protocol is designed as a self-validating system: by following these physical steps, you inherently prevent regulatory violations and chemical incompatibilities.

  • Characterize the Waste Stream: Identify the waste explicitly as "Halogenated Organic Waste." Ensure no incompatible materials (e.g., strong oxidizers, inorganic acids, or non-halogenated solvents) are introduced into this specific waste stream to prevent exothermic reactions and inflated disposal costs.

  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) carboys or PTFE-lined amber glass bottles. Avoid standard metal containers, which may corrode if trace acidic byproducts form in solution.

  • Control Fill Volumes: Transfer liquid waste into the container, ensuring it is filled to no more than 75% of its total capacity. This critical headspace accommodates ambient temperature fluctuations and vapor expansion [3].

  • Apply Regulatory Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Organics", list "3-Amino-2-fluorobenzenesulfonamide", and display the initial accumulation date [4].

  • Store in Secondary Containment: Place the sealed container in a chemically resistant secondary containment tray within a dedicated, ventilated flammable/corrosive storage cabinet until vendor pickup.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Isolate the Perimeter: Immediately evacuate non-essential personnel from the vicinity and establish a safe perimeter.

  • Don Advanced PPE: Equip personnel with nitrile gloves (double-gloved), a chemical-resistant lab coat, tightly sealed safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of toxic aniline-derivative dust.

  • Execute Dust-Free Containment (For Solids): Do not dry-sweep the solid chemical, as this aerosolizes toxic particulates. Instead, cover the spill with damp, inert absorbent pads or use a specialized HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Neutralize and Absorb (For Solutions): If the compound is dissolved in an organic solvent, deploy inert chemical absorbents (e.g., vermiculite or diatomaceous earth) to soak up the liquid.

  • Package for Disposal: Transfer all contaminated absorbent materials, pads, and outer gloves into a heavy-duty hazardous waste bag. Seal, label as "Halogenated Organic Spill Debris," and process through standard hazardous waste channels.

Cradle-to-Grave Disposal Workflow

The following diagram illustrates the logical lifecycle of 3-Amino-2-fluorobenzenesulfonamide from laboratory generation to final environmental neutralization.

G A Waste Generation (3-Amino-2-fluorobenzenesulfonamide) B Segregation: Halogenated Organic Waste A->B C Accumulation: HDPE/PTFE-Lined Containers B->C D Licensed RCRA Transport C->D E High-Temp Incineration (>1100°C for C-F Cleavage) D->E F Flue Gas Scrubbing (Neutralize HF & SOx) E->F G Final Ash Disposal (RCRA Subtitle C Landfill) F->G

Cradle-to-Grave Disposal Workflow for Fluorinated Sulfonamides.

References

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States | National Institutes of Health (NIH) / PMC |[Link]

  • Hazardous Materials Disposal Guide | Nipissing University |[Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA | U.S. Environmental Protection Agency (EPA) |[Link]

© Copyright 2026 BenchChem. All Rights Reserved.